cis-3-Benzyloxymethylcyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties and Analysis of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural properties, analysis, and potential applications of cis-3-Benzyloxymethylcyclobutanol. This bifunctional molecule, featuring a cyclobutane core, a hydroxyl group, and a benzyloxymethyl substituent, is a valuable building block in organic synthesis and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its chemical and physical properties and presents detailed, albeit predicted, spectral analyses for its characterization. Furthermore, a plausible synthetic route and its role in the PROTAC signaling pathway are outlined to support its application in pharmaceutical research and drug development.
Introduction
This compound is a versatile organic compound characterized by a strained four-membered cyclobutane ring.[1][2] This structural feature, combined with the presence of a primary alcohol and a benzyl ether, imparts unique reactivity and conformational properties to the molecule.[1] Its primary utility lies in its role as a bifunctional linker in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][3] The benzyloxymethyl group offers a site for further chemical modification, while the hydroxyl group provides a handle for conjugation to other molecular entities.[1] Understanding the precise structural and spectral properties of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
Structural and Physical Properties
The fundamental structural and physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | (1R,3R)-3-(benzyloxymethyl)cyclobutanol | |
| CAS Number | 172324-68-4 | [1] |
| Appearance | Light yellow liquid | |
| Storage Conditions | Refrigerate |
Spectral Analysis
Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted spectral data based on its known structure and typical values for its constituent functional groups. These serve as a guide for researchers in the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.50 | s | 2H | O-CH₂ -Ph |
| 4.05-4.15 | m | 1H | CH -OH |
| 3.45 | d | 2H | CH₂ -O-CH₂-Ph |
| 2.50-2.60 | m | 1H | CH -CH₂-O |
| 2.20-2.30 | m | 2H | cis-CH₂ (cyclobutyl) |
| 1.80-1.90 | m | 2H | trans-CH₂ (cyclobutyl) |
| 1.60 | br s | 1H | OH |
3.1.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quat) |
| 128.4 | Ar-C H |
| 127.7 | Ar-C H |
| 127.6 | Ar-C H |
| 73.0 | O-C H₂-Ph |
| 72.5 | C H₂-O-CH₂-Ph |
| 67.0 | C H-OH |
| 35.0 | C H-CH₂-O |
| 32.0 | C H₂ (cyclobutyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100-1050 | Strong | C-O stretch (ether and alcohol) |
| 740, 700 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment Ion |
| 192 | [M]⁺ |
| 108 | [C₇H₈O]⁺ (benzylic ether fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 84 | [M - C₇H₈O]⁺ (cyclobutanol fragment) |
| 57 | [C₄H₉]⁺ (cyclobutyl fragment) |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available cyclobutane-1,1-dicarboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Reduction: Cyclobutane-1,1-dicarboxylic acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield a mixture of cis- and trans-1,1-bis(hydroxymethyl)cyclobutane.
-
Monobenzylation: The diol is then subjected to a carefully controlled monobenzylation reaction. This can be achieved by using one equivalent of a strong base like sodium hydride (NaH) to selectively deprotonate one hydroxyl group, followed by the addition of one equivalent of benzyl bromide (BnBr).
-
Purification: The resulting mixture containing the desired this compound, its trans-isomer, and dibenzylated byproducts is then separated using column chromatography on silica gel.
Characterization
The synthesized product should be characterized using the analytical techniques described in Section 3 (NMR, FT-IR, and MS) to confirm its identity and purity.
Role in PROTAC Signaling Pathway
This compound serves as a linker in the construction of PROTAC molecules. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.
Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The flexibility and length of the linker, in this case derived from this compound, are critical for the successful formation of the ternary complex and subsequent protein degradation.
Conclusion
This compound is a molecule of significant interest for researchers in organic synthesis and drug discovery. Its unique structural features make it an attractive building block for creating complex molecular architectures and a valuable component in the design of PROTACs. While experimental spectral data is not widely available, this guide provides a robust, theoretically-grounded framework for its identification and characterization. The outlined synthetic strategy and the illustration of its role in targeted protein degradation underscore its potential in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its capabilities.
References
An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block employed in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique cyclobutane scaffold and reactive hydroxyl group make it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a versatile linker. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a representative synthetic approach, and discusses its primary application in the development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some data is derived from experimental observation, certain values are predicted from computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | MedChemExpress[1], Chem-Impex[2] |
| Molecular Weight | 192.26 g/mol | MedChemExpress[1], Chem-Impex[2] |
| CAS Number | 172324-68-4 | MedChemExpress[1], Chem-Impex[2] |
| Appearance | Colorless to light yellow viscous liquid | Fisher Scientific[3], Chem-Impex[2] |
| Boiling Point | 297.2 ± 13.0 °C (Predicted) | |
| Melting Point | No data available | Fisher Scientific[3] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |
| pKa | 15.10 ± 0.40 (Predicted) | |
| Solubility | No data available | Fisher Scientific[3] |
| Purity | ≥ 97% | Fisher Scientific[4] |
| Storage Conditions | Keep refrigerated. Store away from oxidizing agents. | Fisher Scientific[3][5] |
Spectroscopic Profile (Expected Features)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclobutane ring protons. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (in the ~127-138 ppm range), the benzylic methylene carbon (~73 ppm), the carbons of the cyclobutane ring, and the carbon bearing the hydroxyl group (~60-70 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.
Synthesis and Experimental Protocols
This compound is a readily available chemical intermediate. While a specific, detailed experimental protocol for its synthesis is not widely published, a representative synthetic route can be devised based on established organic chemistry principles for the formation of similar cyclobutane derivatives. A plausible approach involves the protection of a functional group on a cyclobutane precursor, followed by modification to introduce the benzyloxymethyl moiety and subsequent deprotection or transformation to yield the final alcohol.
A general experimental workflow for the synthesis of a cyclobutane-containing PROTAC linker is outlined below.
Caption: Representative synthetic workflow for this compound.
Applications in Drug Discovery: A PROTAC Linker
The primary application of this compound is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.
The linker's role is critical; its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. The cyclobutane motif in linkers derived from this compound provides a degree of conformational rigidity that can be advantageous in optimizing the geometry of this ternary complex.
Caption: Mechanism of action for a PROTAC utilizing a cyclobutane-based linker.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[3] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5][6]
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and organic synthesis. Its defined stereochemistry and the synthetic handles it provides make it an attractive component for constructing the linkers of PROTACs and other complex molecular architectures. While a complete experimental dataset of its physicochemical properties is not fully available in public literature, the existing information, combined with predictive models, provides a solid foundation for its application in research and development.
References
Spectroscopic data for cis-3-Benzyloxymethylcyclobutanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a key intermediate in pharmaceutical and organic synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Molecular Structure:
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₆O₂[3]
-
Molecular Weight: 192.25 g/mol [3]
-
CAS Number: 172324-68-4[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.25 - 7.40 | Multiplet | 5H |
| Ph-CH₂ -O | ~4.50 | Singlet | 2H |
| CH -OH | ~4.0 - 4.2 | Multiplet | 1H |
| O-CH₂ -CH | ~3.50 | Doublet | 2H |
| CH (cyclobutyl) | ~2.5 - 2.7 | Multiplet | 1H |
| CH₂ (cyclobutyl, cis to substituents) | ~2.2 - 2.4 | Multiplet | 2H |
| CH₂ (cyclobutyl, trans to substituents) | ~1.8 - 2.0 | Multiplet | 2H |
| OH | Variable (Broad Singlet) | Broad Singlet | 1H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Ar-C (quaternary) | ~138 |
| Ar-C H | ~128 |
| Ph-C H₂-O | ~73 |
| O-C H₂-CH | ~70 |
| C H-OH | ~65 |
| C H (cyclobutyl) | ~35 |
| C H₂ (cyclobutyl) | ~30 |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[4]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse sequences are used to obtain ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[6]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. The signals are integrated to determine the relative number of protons.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, aromatic, and alkane functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3600 - 3200 (broad) | H-bonded hydroxyl stretch |
| C-H (aromatic) | 3100 - 3000 | sp² C-H stretch |
| C-H (aliphatic) | 3000 - 2850 | sp³ C-H stretch of cyclobutane and benzyl group[8][9] |
| C=C (aromatic) | 1600 & 1450 | Aromatic ring skeletal vibrations |
| C-O (ether) | 1150 - 1085 | C-O-C stretch |
| C-O (alcohol) | 1050 - 1000 | C-O stretch |
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid sample is as follows:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[10] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[11] A solution in a suitable solvent like CCl₄ can also be used.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The instrument scans the sample with infrared radiation.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions.
| m/z | Proposed Fragment |
| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |
| 108 | [C₇H₈O]⁺ (Benzyloxonium ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 85 | [C₅H₉O]⁺ (Cyclobutanol fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a liquid sample, direct infusion or injection into a gas chromatograph (GC-MS) can be used.[13]
-
Ionization: The sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.[15]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Plausible MS fragmentation of the title compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cis-3-(Benzyloxymethyl)cyclobutanol , 97 , 172324-68-4 - CookeChem [cookechem.com]
- 3. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
Discovery and synthesis history of functionalized cyclobutanols
An In-depth Technical Guide to the Discovery and Synthesis of Functionalized Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry and drug development. Its unique, puckered three-dimensional structure provides a rigid scaffold that can enhance pharmacological properties such as metabolic stability, binding efficiency, and lipophilicity.[1][2] Functionalized cyclobutanols, in particular, serve as versatile synthetic intermediates and key structural components in a variety of bioactive molecules and pharmaceuticals.[3][4] Their prevalence in drug candidates is growing as chemists seek to "escape from flatland" by incorporating more sp³-rich, non-planar structures into molecular designs.[5]
This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for preparing functionalized cyclobutanols. It covers seminal early discoveries, the advent of powerful photochemical and transition-metal-catalyzed methods, and modern radical-mediated strategies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Early Discoveries and Foundational Syntheses
The initial synthesis of cyclobutanol derivatives dates back to the early 20th century. One of the foundational methods involves the acid-catalyzed rearrangement of cyclopropylcarbinol. This approach leverages the release of ring strain to drive the transformation, though it often provides a mixture of products, including cyclobutanol and 3-buten-1-ol.[6] While historically significant, these early methods often suffered from low yields and a lack of stereocontrol, limiting their application for complex molecule synthesis.
Core Synthetic Strategies: A Methodological Deep Dive
The synthesis of functionalized cyclobutanols has evolved dramatically, with modern chemistry offering a diverse toolkit of highly selective and efficient reactions. The following sections detail the most pivotal of these strategies.
[2+2] Photocycloaddition Reactions
Photochemical [2+2] cycloadditions are among the most powerful and widely used methods for constructing the cyclobutane core.[7] These reactions involve the light-induced union of two unsaturated components to form a four-membered ring.
The Paternò–Büchi Reaction
Named after Emanuele Paternò and George Büchi, this reaction is a cornerstone of cyclobutanol synthesis. It involves the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane ring.[8][9] The resulting oxetane can then be reductively cleaved or rearranged to afford a functionalized cyclobutanol. The reaction mechanism can proceed through either a singlet or triplet excited state of the carbonyl, influencing the stereochemical outcome.[10]
Caption: Mechanism of the Paternò–Büchi reaction.
Intermolecular [2+2] Cycloadditions of Alkenes
A more direct approach involves the photochemical [2+2] cycloaddition of two alkene units. One of the alkenes is typically an enone or another activated olefin.[11] The resulting cyclobutane can then be functionalized to introduce the hydroxyl group. The advent of visible-light photoredox catalysis has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions with a wider range of substrates, including electron-deficient styrenes.[12][13]
Table 1: Representative [2+2] Photocycloaddition Reactions for Cyclobutanol Synthesis
| Reaction Type/Catalyst | Substrates | Yield (%) | d.r. / e.e. (%) | Reference |
|---|---|---|---|---|
| Paternò–Büchi | Benzaldehyde, 2-Methyl-2-butene | Mixture of isomers | N/A | [8] |
| Ru(bpy)₃²⁺ (Visible Light) | Electron-deficient enones | up to 89% | 10:1 d.r. | [12] |
| Cu(I) Catalysis | Enones and Alkenes | High | High | [7] |
| Organophotocatalysis | Electron-deficient styrenes | Good to Excellent | N/A |[13] |
Experimental Protocol: Visible-Light-Mediated Intramolecular [2+2] Cycloaddition [12]
-
Preparation: In a nitrogen-filled glovebox, a solution of the diene substrate (0.1 mmol) in anhydrous acetonitrile (5.0 mL) is prepared in a Pyrex test tube.
-
Catalyst Addition: Ru(bpy)₃Cl₂ (1 mol%) and diisopropylethylamine (DIPEA) as an electron donor are added to the solution.
-
Reaction: The test tube is sealed with a rubber septum and removed from the glovebox. The mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrasubstituted cyclobutane product. Subsequent standard functional group manipulation can be used to yield the corresponding cyclobutanol.
Transition-Metal-Catalyzed Syntheses
The use of transition metals provides a powerful alternative to photochemical methods, often offering improved scalability and different selectivity profiles.[14] These methods can involve cycloadditions, C-H functionalization, or rearrangements.
Palladium-Catalyzed Reactions
Palladium catalysts are highly versatile for constructing and functionalizing cyclobutane rings. For instance, ligand-controlled regioselective aminocarbonylation of readily available cyclobutanols can produce valuable cyclobutanecarboxamides while keeping the cyclobutane core intact.[5] The choice of phosphine ligand is critical in directing the regioselectivity of the carbonylation.
Copper and Iron-Catalyzed Reactions
Copper complexes, particularly under photoredox conditions, can initiate radical cascade reactions to form cyclobutanols from iodomethylsilyl alcohols and alkynes.[15] This method involves the functionalization of two separate C(sp³)-H bonds. Iron-catalyzed [2+2] cycloadditions have also been developed as a scalable and cost-effective method for synthesizing cyclobutane scaffolds.[14]
Caption: Workflow for transition-metal catalyzed synthesis.
Table 2: Selected Transition-Metal-Catalyzed Reactions for Cyclobutanol Derivatives
| Metal Catalyst | Reaction Type | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium(II) | Aminocarbonylation | Cyclobutanol, Aniline | Cyclobutanecarboxamide | up to 44% | [5] |
| Copper(I) | Radical Cascade | Iodomethylsilyl alcohol, Alkyne | Polycyclic Cyclobutanol | Good | [15] |
| Rhodium(II) | C-H Diamination | Arylcyclobutanes | Diaminated Cyclobutane | N/A | [16] |
| Iron | [2+2] Cycloaddition | Alkenes | Cyclobutane | Good |[14] |
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of a Cyclobutanol [5]
-
Setup: A high-pressure autoclave is charged with the cyclobutanol substrate (1a, 0.2 mmol, 1.0 equiv.), aniline hydrochloride (2a, 1.2 equiv.), Pd(OAc)₂ (5 mol%), and Xantphos ligand (6 mol%).
-
Solvent and Reagents: Anhydrous, degassed 1,4-dioxane (2.0 mL) and triethylamine (2.0 equiv.) are added under an inert atmosphere.
-
Reaction Conditions: The autoclave is sealed, purged three times with carbon monoxide (CO), and then pressurized to 20 bar of CO. The reaction mixture is stirred at 120 °C for 24 hours.
-
Workup: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.
-
Purification: The residue is purified by preparative thin-layer chromatography (PTLC) to yield the desired cyclobutanecarboxamide product.
Radical-Mediated and Ring-Opening Strategies
Modern synthetic chemistry has increasingly turned to radical-mediated processes and the functionalization of highly strained precursors to access complex cyclobutanes.
Radical Cascade Cyclizations
Visible-light photoredox catalysis is particularly adept at generating radical intermediates under mild conditions.[15] For instance, a copper complex can reduce an iodomethylsilyl alcohol under blue light, initiating a tandem transformation involving hydrogen atom transfer (HAT) and radical cyclization to form the cyclobutanol ring.[15] Another innovative approach involves the trifunctionalization of [1.1.1]propellane, which combines a Brønsted acid-promoted ring-opening with photoredox catalysis to directly access 3,3-disubstituted cyclobutanols.[17]
Functionalization of Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as potent building blocks for functionalized cyclobutanes.[18] Their high ring strain energy can be harnessed to drive ring-opening reactions. Diverse activation strategies, including photocatalysis, Lewis/Brønsted acid catalysis, and radical relays, can open the central bond of BCBs, allowing for the diastereoselective installation of two new functional groups to form a polysubstituted cyclobutane.[18]
Caption: A simplified radical addition-polar cyclization cascade.
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for common motifs like gem-dimethyl groups, phenyl rings, and alkenes.[1][19] Incorporating a cyclobutanol core can lead to improved metabolic stability, reduced planarity, and precise orientation of key pharmacophore groups, ultimately enhancing the efficacy and safety profile of a drug candidate.[1][2]
Several clinical and preclinical drug candidates feature the cyclobutane moiety. For example, the unique structure of cyclobutanol can be used to introduce conformational restriction, which is a valuable strategy in drug design to lock a molecule into its bioactive conformation.[5] Compounds such as Butorphanol and Nalbuphine, powerful analgesics, utilize cyclobutane-derived scaffolds in their synthesis.[20] The growing number of patents and clinical trials involving cyclobutane-containing molecules underscores the increasing importance of this scaffold in modern pharmaceutical research.[1]
Conclusion and Future Outlook
The synthesis of functionalized cyclobutanols has progressed from classical rearrangement reactions to a sophisticated array of modern synthetic methods. Photochemical [2+2] cycloadditions, transition-metal catalysis, and radical-mediated strategies now provide chemists with powerful tools to construct these valuable motifs with high levels of control over stereochemistry and functional group compatibility. The continued development of novel catalytic systems, particularly those harnessing visible light or earth-abundant metals, promises to further expand the accessibility of complex cyclobutanol derivatives. As the demand for non-planar, sp³-rich scaffolds in drug discovery continues to grow, the methodologies for synthesizing functionalized cyclobutanols will remain a critical and dynamic area of chemical research.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Paterno-Buchi Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 15. Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclobutane moiety has become an increasingly vital tool in the medicinal chemist's arsenal for the design of novel therapeutics. This four-membered carbocycle, once considered a synthetic curiosity, is now recognized for its profound impact on the physicochemical and pharmacological properties of drug candidates. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile bioisostere have led to its presence in a growing number of approved drugs and clinical-stage molecules. This technical guide provides a comprehensive overview of the multifaceted roles of the cyclobutane ring in drug discovery, supported by quantitative data, detailed experimental protocols, and graphical representations of relevant biological pathways and design workflows.
The Physicochemical Landscape of the Cyclobutane Ring
The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties. With a ring strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane (28.1 kcal/mol) but significantly more so than cyclopentane (7.1 kcal/mol)[1]. This inherent strain results in a puckered conformation, a deviation from planarity that imparts a three-dimensional character to molecules, which can be advantageous for disrupting crystal packing and improving solubility[1]. The C-C bond lengths in cyclobutane are slightly elongated compared to typical alkanes, a feature that, along with its unique geometry, influences how it interacts with biological targets.
Key Applications in Medicinal Chemistry
The introduction of a cyclobutane moiety can address several challenges encountered during the drug discovery and development process.
Conformational Restriction and Potency Enhancement
The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This pre-organization often leads to a significant increase in binding affinity and potency. A notable example is seen in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. The incorporation of a cyclobutane group at the P1 position resulted in a compound that is 3- and 19-fold more potent than its cyclopropyl and cyclopentyl analogues, respectively.
| Compound Analogue | Ki (nM) | Fold Improvement vs. Cyclopentyl |
| Boceprevir (Cyclobutane) | 14 | 19 |
| Cyclopropyl analogue | 42 | 6.4 |
| Cyclopentyl analogue | 260 | 1 |
Table 1: Comparison of the inhibitory activity (Ki) of boceprevir and its analogues against HCV NS3/4A protease.
Metabolic Stability Enhancement
| Compound Pair | Parent Compound (CLint in HLM) | CF3-Cyclobutane Analogue (CLint in HLM) | Change in Metabolic Stability |
| Butenafine | 30 µL/min/mg | 21 µL/min/mg | Improved |
| Tebutam | 57 µL/min/mg | 107 µL/min/mg | Decreased |
Table 2: Intrinsic clearance (CLint) in human liver microsomes (HLM) for parent compounds and their CF3-cyclobutane analogues. This data highlights that while often improving stability, the effect can be context-dependent.[3]
Bioisosteric Replacement
The cyclobutane ring is an effective bioisostere for various functional groups, including alkenes, phenyl rings, and other cycloalkanes. This allows for the fine-tuning of a molecule's properties while maintaining its interaction with the biological target.
-
Alkene Bioisostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization, leading to a more stable and well-defined geometry.
-
Phenyl Ring Mimetic: As a non-planar, sp³-rich scaffold, cyclobutane can replace a flat aromatic ring to improve solubility and reduce the potential for π-π stacking interactions, which can sometimes lead to off-target effects.
Bioisosteric replacement strategies using the cyclobutane moiety.
Case Studies of Cyclobutane-Containing Drugs
The successful application of cyclobutane moieties is evident in several marketed drugs and late-stage clinical candidates.
Apalutamide (Erleada®)
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It features a spirocyclic cyclobutane scaffold, which contributes to its high binding affinity for the androgen receptor (AR).
Pharmacokinetic Profile of Apalutamide:
| Parameter | Value |
| Volume of Distribution (Vd) | 276 L |
| Clearance (CL/F) at steady-state | 2.0 L/h |
| Terminal Half-life (t1/2) at steady-state | ~3 days |
Table 3: Key pharmacokinetic parameters of apalutamide.
The androgen receptor signaling pathway is a critical driver of prostate cancer progression. Apalutamide acts by inhibiting multiple steps in this pathway.
Mechanism of action of Apalutamide in the Androgen Receptor signaling pathway.
Zasocitinib (TAK-279)
Zasocitinib is an investigational, highly selective oral tyrosine kinase 2 (TYK2) inhibitor for the treatment of psoriasis and other immune-mediated inflammatory diseases. The incorporation of a cyclobutane moiety in its structure is a key feature contributing to its pharmacological profile.
Pivotal Phase 3 Clinical Trial Data for Zasocitinib in Plaque Psoriasis (Week 16):
| Endpoint | Zasocitinib | Placebo |
| PASI 75 | ~67% | ~6% |
| PASI 90 | >50% | N/A |
| PASI 100 | ~30% | N/A |
Table 4: Efficacy of zasocitinib in achieving Psoriasis Area and Severity Index (PASI) milestones.
Zasocitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-23 and Type I interferons.
Zasocitinib's selective inhibition of the TYK2 signaling pathway.
Experimental Protocols
To aid researchers in the evaluation of cyclobutane-containing compounds, detailed protocols for key in vitro assays are provided below.
Liver Microsomal Stability Assay
This assay is crucial for assessing the metabolic stability of a compound.
Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice and prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Workflow for a liver microsomal stability assay.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of anticancer agents.
Objective: To determine the IC50 of a cyclobutane-containing anticancer compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The cyclobutane moiety is a powerful and versatile tool in modern medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a bioisostere for other chemical groups has been instrumental in the development of a new generation of therapeutics. As synthetic methodologies for the construction of complex cyclobutane-containing molecules continue to advance, the prevalence of this unique carbocycle in drug candidates is expected to grow, offering new opportunities to address unmet medical needs. This guide provides a foundational understanding of the principles and practical applications of incorporating the cyclobutane ring in drug design, empowering researchers to leverage its full potential in their discovery efforts.
References
The Cyclobutane Ring: A Cornerstone of Modern Drug Design with Unique Conformational Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, a four-membered carbocycle, has emerged from being an underutilized chemical curiosity to a strategic asset in modern medicinal chemistry. Its unique conformational properties, stemming from a delicate balance of ring strain and torsional forces, offer drug designers a powerful tool to finely tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This technical guide delves into the core conformational features of the cyclobutane ring, presents quantitative data on its impact on drug properties, details key experimental protocols for its analysis, and visualizes its role in the mechanism of action of established drugs.
The Unique Conformational Landscape of Cyclobutane
Unlike the planar depiction often seen in 2D chemical structures, cyclobutane is not flat. To alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, the ring puckers into a "butterfly" shape.[1][2] This puckering is a dynamic equilibrium where one carbon atom is out of the plane of the other three.[3] This non-planar geometry is a defining characteristic that medicinal chemists exploit.
The ring strain of cyclobutane is significant, approximately 26.3 kcal/mol, which is slightly less than that of cyclopropane (~28.1 kcal/mol) but considerably more than cyclopentane (~7.1 kcal/mol).[4] This inherent strain influences its bond lengths and angles, resulting in C-C bonds that are slightly longer than in acyclic alkanes.[4] Despite this strain, the cyclobutane ring is generally chemically inert and resistant to metabolic degradation, making it an attractive scaffold for improving drug stability.[1][3]
The puckered conformation creates distinct axial and equatorial positions for substituents, which can be leveraged to control the spatial orientation of pharmacophoric groups and their interactions with biological targets.[3] This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[4]
Quantitative Impact of Cyclobutane Incorporation in Drug Candidates
The introduction of a cyclobutane ring can have a profound and measurable impact on the properties of a drug molecule. The following tables summarize quantitative data from various studies, highlighting the advantages of employing this unique carbocycle.
Table 1: Comparative Potency of Cycloalkane Analogs
| Drug/Analog | Target | Ring System | IC₅₀ / EC₅₀ | Fold Improvement vs. Cyclopentyl | Fold Improvement vs. Cyclopropyl | Reference |
| Boceprevir Analog | HCV NS3/4A Protease | Cyclobutyl | Potent | 19x | 3x | [5] |
| Boceprevir Analog | HCV NS3/4A Protease | Cyclopropyl | Less Potent | - | - | [5] |
| Boceprevir Analog | HCV NS3/4A Protease | Cyclopentyl | Least Potent | - | - | [5] |
| Buclizine Analog | Antihistamine Assay | tert-Butyl | 31 µM | - | - | [6] |
| Buclizine Analog | Antihistamine Assay | CF₃-Cyclopropane | Inactive | - | - | [6] |
| Buclizine Analog | Antihistamine Assay | CF₃-Cyclobutane | 102 µM | - | - | [6] |
| Buclizine Analog | Lipid Droplet Formation | tert-Butyl | 19 µM | - | - | [6] |
| Buclizine Analog | Lipid Droplet Formation | CF₃-Cyclopropane | 21 µM | - | - | [6] |
| Buclizine Analog | Lipid Droplet Formation | CF₃-Cyclobutane | 15 µM | - | - | [6] |
Table 2: Metabolic Stability of Cyclobutane-Containing Compounds
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Model Amide 1 | tert-Butyl | 11 | [7] |
| Model Amide 1 | CF₃-Cyclopropane | 16 | [7] |
| Model Amide 1 | CF₃-Cyclobutane | 16 | [7] |
| Model Amide 2 | tert-Butyl | 12 | [7] |
| Model Amide 2 | CF₃-Cyclopropane | 1 | [7] |
| Model Amide 2 | CF₃-Cyclobutane | 1 | [7] |
| Butenafine | tert-Butyl | 30 | [8] |
| Butenafine | CF₃-Cyclopropane | 21 | [8] |
| Butenafine | CF₃-Cyclobutane | 21 | [8] |
| Tebutam | tert-Butyl | 57 | [8] |
| Tebutam | CF₃-Cyclopropane | 107 | [8] |
| Tebutam | CF₃-Cyclobutane | 107 | [8] |
Table 3: Physicochemical Properties of Cyclobutane Analogs
| Compound Series | Analog | logD | pKa (Amine) | Reference |
| Model Amide 1 | tert-Butyl | 2.11 | - | [6] |
| Model Amide 1 | CF₃-Cyclobutane | 2.51 | - | [6] |
| Model Amide 2 | tert-Butyl | 2.01 | - | [6] |
| Model Amide 2 | CF₃-Cyclobutane | 2.48 | - | [6] |
| p-Substituted Aniline | tert-Butyl | - | 10.69 | [6] |
| p-Substituted Aniline | CF₃-Cyclopropane | - | 4.06 | [6] |
| p-Substituted Aniline | CF₃-Cyclobutane | - | 5.29 | [6] |
Experimental Protocols for Conformational Analysis
The determination of the precise three-dimensional structure and conformational dynamics of cyclobutane-containing molecules is crucial for understanding their structure-activity relationships. A combination of experimental and computational techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For cyclobutane rings, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.
Detailed Methodology for 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
1D ¹H NMR Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons. This serves as a reference for the 2D experiments.
-
COSY Experiment:
-
Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Optimize the spectral width to encompass all proton signals.
-
Acquire the data with a sufficient number of scans per increment and a suitable number of increments in the indirect dimension to achieve the desired resolution.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.
-
Analyze the cross-peaks, which indicate scalar coupling between protons, typically through two or three bonds. This helps in assigning protons within the cyclobutane ring and its substituents.
-
-
NOESY/ROESY Experiment:
-
Set up a NOESY (for molecules with slower tumbling) or ROESY (for intermediate-sized molecules) experiment (e.g., noesygpph or roesygpph on Bruker instruments).
-
Choose an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-relaxation.
-
Acquire and process the data similarly to the COSY experiment.
-
Analyze the cross-peaks, which indicate through-space proximity (typically < 5 Å) between protons. This is crucial for determining the relative stereochemistry and the puckering of the cyclobutane ring by identifying which substituents are on the same face of the ring.
-
-
Data Interpretation: The pattern of COSY and NOESY/ROESY cross-peaks, in conjunction with proton-proton coupling constants (³JHH) extracted from the 1D spectrum, allows for the determination of the preferred conformation of the cyclobutane ring and the orientation of its substituents.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state.
Detailed Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the cyclobutane-containing compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable cryo-protectant oil.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.[9]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Merge the data to produce a unique set of reflections.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystal lattice.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time, complementing the static picture from X-ray crystallography and the solution-state average from NMR.
Detailed Workflow for a GROMACS-based MD Simulation:
Visualization of Cyclobutane-Containing Drugs in Action
The unique conformational properties of the cyclobutane ring play a crucial role in the mechanism of action of several approved drugs. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and molecular interactions of two such drugs.
Carboplatin and the mTOR Signaling Pathway
Carboplatin, a platinum-based chemotherapy agent, contains a cyclobutane-1,1-dicarboxylate ligand.[4] Its cytotoxic effects are mediated, in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[8]
Boceprevir's Mechanism of Action on HCV NS3/4A Protease
Boceprevir is a first-generation protease inhibitor used in the treatment of hepatitis C. It contains a cyclobutylmethyl group at the P1 position that plays a key role in its binding to the HCV NS3/4A protease.[5]
Conclusion
The cyclobutane ring offers a unique and valuable set of conformational and physicochemical properties that are increasingly being leveraged in modern drug design. Its inherent puckered geometry provides a means to enforce conformational restriction, leading to improved binding affinity and metabolic stability. The quantitative data presented herein demonstrates the tangible benefits of incorporating this motif into drug candidates. As synthetic methodologies for accessing diverse cyclobutane derivatives continue to advance, the strategic application of this four-membered ring is poised to play an even more significant role in the development of novel therapeutics. The detailed experimental and computational protocols outlined provide a framework for researchers to further explore and exploit the unique conformational properties of the cyclobutane ring in their drug discovery endeavors.
References
- 1. Water - GASERI [group.miletic.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GROMACS Tutorials [mdtutorials.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. What is the mechanism of Boceprevir? [synapse.patsnap.com]
cis-3-Benzyloxymethylcyclobutanol CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, synthesis, supplier information, and its critical application as a PROTAC linker. A generalized experimental workflow for its incorporation into a PROTAC is presented, alongside a conceptual signaling pathway illustrating the mechanism of action of the resulting targeted protein degrader.
Introduction
This compound has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features, including a strained cyclobutane ring and a benzyloxymethyl group, make it an attractive component for the synthesis of complex molecules with tailored pharmacological properties. A primary application of this compound is as a linker in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands and significantly influences the physicochemical properties and overall efficacy of the degrader molecule.[3][4]
Chemical Properties and Supplier Information
CAS Number: 172324-68-4[5]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [6] |
| Molecular Weight | 192.26 g/mol | [6] |
| Appearance | Light yellow liquid | [5] |
| Purity | ≥97% | [7] |
| Storage Conditions | 2-8°C | [6] |
Supplier Information
| Supplier | Product Number | Purity |
| Chem-Impex | 24356 | ≥96% (GC) |
| Thermo Scientific Chemicals | H62579 | 97% |
| MedChemExpress | HY-22345A | Not specified |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Application in PROTAC Synthesis
This compound serves as a crucial linker component in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the E3 ligase ligand or the target protein ligand. The benzyloxy group can also be deprotected to reveal a primary alcohol for further functionalization. The cyclobutane scaffold introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.[8]
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC utilizing this compound as a linker generally follows a multi-step sequence involving the sequential coupling of the linker to the two ligands.
Caption: General workflow for PROTAC synthesis using the subject linker.
Conceptual Signaling Pathway of a PROTAC
A PROTAC synthesized using this compound as a linker functions by inducing the degradation of a target protein of interest (POI). The following diagram illustrates the general mechanism of action.
Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its utility as a PROTAC linker, offering a balance of rigidity and synthetic accessibility, positions it as a key component in the design of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers in the development of next-generation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. H62579.03 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Puckered conformation and strain energy of cyclobutane derivatives
An In-depth Technical Guide to the Puckered Conformation and Strain Energy of Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and organic synthesis.[1][2][3] Its unique conformational properties and inherent ring strain impart specific three-dimensional shapes and reactivity patterns that can be harnessed in drug design.[1][2] Understanding the delicate balance between angle strain and torsional strain that dictates its puckered conformation is critical for predicting molecular geometry, stability, and biological activity. This guide provides a comprehensive overview of the conformational analysis and strain energy of cyclobutane and its derivatives, detailing the experimental and computational methods used in their study.
The Puckered Conformation: A Compromise Between Strains
A planar cyclobutane ring would theoretically have C-C-C bond angles of 90°. While this is a significant deviation from the ideal tetrahedral angle of 109.5°, the primary destabilizing factor in a planar conformation is the severe torsional strain arising from the eclipsing of all eight C-H bonds.[4] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[4][5]
In this D₂d symmetry conformation, one carbon atom is bent out of the plane formed by the other three, at a dihedral or "puckering" angle (θ) of approximately 28-30°.[6][7][8] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[1][4][9] The overall energy of the puckered conformer is lower than the planar transition state, with an inversion barrier of approximately 1.45-1.5 kcal/mol (about 480-500 cm⁻¹).[6][7][8] This low barrier means the ring rapidly interconverts between two equivalent puckered forms at room temperature.[5]
Figure 1: Ring inversion of cyclobutane via a planar transition state.
Strain Energy of Cyclobutane Derivatives
Ring strain is the excess potential energy of a cyclic molecule compared to a strain-free acyclic analogue.[10] It is primarily a combination of:
-
Angle Strain (Baeyer Strain): Destabilization from bond angles deviating from their ideal values.[9]
-
Torsional Strain (Pitzer Strain): Destabilization from eclipsing interactions between adjacent bonds.[9]
-
Steric Strain (van der Waals or Transannular Strain): Repulsive interactions between non-bonded atoms or groups.[9]
Cyclobutane has a significant total ring strain energy, comparable to that of cyclopropane.[11] This high strain is a key factor in its reactivity, particularly in ring-opening reactions.[10][12] Interestingly, substitution can modulate this strain. The gem-dimethyl effect (or Thorpe-Ingold effect) suggests that substituents on the same carbon can decrease the ring strain. For example, 1,1-dimethylcyclobutane is calculated to be over 8 kcal/mol less strained than cyclobutane itself.[13]
| Compound | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 - 28.1[11] |
| Cyclobutane | 4 | 26.3 - 26.9 [9][11] |
| 3-Oxetanone | 4 | ~25.2[10] |
| Cyclopentane | 5 | 6.2 - 7.4[9][10] |
| Cyclohexane | 6 | ~0[10] |
| Table 1: Comparison of Ring Strain Energies (RSE) for common cycloalkanes. |
Conformational Preferences in Substituted Cyclobutanes
The puckered nature of the cyclobutane ring creates two distinct substituent positions: axial and equatorial.[14] Similar to cyclohexane, substituents generally prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers (ΔG(ax-eq)) is a measure of this preference.
Figure 2: Equilibrium between axial and equatorial conformers in a monosubstituted cyclobutane.
The conformational equilibrium can be determined experimentally, often by NMR, and is influenced by the size and nature of the substituent.
| Substituent (R) | ΔG(ax-eq) (kcal/mol) |
| -OH | 1.1[15] |
| -CH₂OH | 0.2[15] |
| -F | ~0.4 (calculated) |
| -CH₃ | ~1.0 (calculated) |
| Table 2: Conformer energy differences for selected monosubstituted cyclobutanes. A positive value indicates a preference for the equatorial position.[15] |
Methodologies for Analysis
A combination of experimental and computational techniques is required for a thorough conformational analysis of cyclobutane derivatives.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine conformational equilibria and dynamics in solution.[16]
-
Methodology: The analysis of proton-proton coupling constants (J-couplings) is a powerful tool. In cyclobutanes, long-range couplings, particularly the four-bond coupling (⁴J(HH)), are highly dependent on the dihedral angle.[15] A large ⁴J(eq-eq) coupling (approx. 5 Hz) versus a near-zero ⁴J(ax-ax) coupling allows for the quantification of the axial/equatorial population ratio.[15] Variable-temperature NMR studies can be used to measure the energy barrier to ring inversion.[17] The complex spectra of monosubstituted cyclobutanes often require complete analysis to extract all chemical shifts and coupling constants.[15]
-
-
Single-Crystal X-ray Crystallography:
-
Objective: To obtain an unambiguous, high-precision 3D structure in the solid state.[16]
-
Methodology: A suitable single crystal (typically >0.1 mm) of the cyclobutane derivative is irradiated with X-rays.[16] The resulting diffraction pattern is analyzed to determine the precise atomic coordinates, bond lengths, bond angles, and the exact puckering angle of the ring.[16][18][19] This method is considered the "gold standard" for structural confirmation.[16]
-
-
Infrared (IR) and Raman Spectroscopy:
-
Objective: To probe the vibrational modes of the molecule.
-
Methodology: The ring-puckering motion corresponds to specific low-frequency vibrations in the IR and Raman spectra. Analysis of these spectral bands can provide information about the puckering potential and the barrier to inversion.
-
Computational Protocols
Computational chemistry provides invaluable insights into the energetic landscape of cyclobutane conformations.
-
Geometry Optimization and Energy Calculation:
-
Objective: To find the minimum energy structures (conformers) and transition states for ring inversion.
-
Methodology: Methods like Density Functional Theory (DFT) (e.g., B3LYP) or higher-level ab initio methods (e.g., MP2, CCSD(T)) with appropriate basis sets (e.g., 6-311G(d,p), aug-cc-pVTZ) are used.[7][13] The process involves:
-
Building an initial 3D structure of the molecule.
-
Performing a geometry optimization to find the lowest energy conformation.
-
Conducting a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).[10]
-
Calculating the total electronic energies for all conformers to determine their relative stabilities.[10]
-
-
-
Strain Energy Calculation:
-
Objective: To quantify the ring strain.
-
Methodology: RSE is typically calculated using isodesmic or homodesmotic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on each side are conserved. The enthalpy change (ΔH) of a reaction where a strained cyclic molecule is "opened" into strain-free acyclic counterparts directly corresponds to the RSE.[10]
-
Figure 3: A general workflow for the computational analysis of cyclobutane derivatives.
Summary of Quantitative Data
The following tables summarize key structural and energetic parameters for cyclobutane.
| Parameter | Value | Method |
| Puckering Angle (θ) | 29.59° - 29.68° | Ab initio / CCSD(T)[6][7] |
| C-C-C Bond Angle | 88.1° | CCSD(T)[7] |
| C-C Bond Length | 1.554 - 1.56 Å | CCSD(T) / X-ray[1][7] |
| Inversion Barrier | 482 - 498 cm⁻¹ (~1.4 - 1.5 kcal/mol) | Ab initio / Experiment[6][7] |
| Table 3: Structural and Energetic Parameters of Unsubstituted Cyclobutane. |
Conclusion
The puckered conformation of cyclobutane is a fundamental concept in stereochemistry, arising from a delicate balance between relieving torsional strain and minimizing angle strain. This puckering endows cyclobutane derivatives with distinct three-dimensional structures and conformational preferences that are crucial in fields like drug discovery, where molecular shape dictates biological function.[1] The strategic introduction of cyclobutane scaffolds can enforce conformational restriction, enhance metabolic stability, and serve as bioisosteres for other cyclic systems.[1] A synergistic approach combining high-resolution experimental techniques like NMR and X-ray crystallography with robust computational methods is essential for accurately characterizing the structure, stability, and energetic landscape of these valuable chemical entities.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Stability and Reactivity of cis-3-Benzyloxymethylcyclobutanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block in modern organic synthesis, particularly valued in the design and development of novel therapeutics. Its unique strained cyclobutane core, coupled with the versatile benzyloxymethyl and hydroxyl functionalities, offers a rich landscape for chemical manipulation. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data and presenting detailed experimental protocols for its synthesis and key transformations. The strategic application of this molecule as a precursor to a variety of carbocyclic nucleoside analogues and other complex molecular architectures is also explored.
Physicochemical Properties and Stability
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Light yellow liquid |
| CAS Number | 172324-68-4 |
| Storage Conditions | 0-8°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available cis-1,3-cyclobutanedimethanol. This involves a selective monobenzylation of the diol, a common strategy for differentiating between two primary hydroxyl groups.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Benzyloxymethylcyclobutanol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, combined with the benzyloxymethyl substituent, provides a unique three-dimensional structure that can be exploited to enhance binding affinity, metabolic stability, and selectivity of drug candidates.[1][2] This compound and its derivatives are of significant interest as intermediates in the synthesis of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[3] The stereochemistry of the cyclobutanol is crucial for its biological activity, making stereoselective synthesis a critical aspect of its application.
This document provides detailed protocols for the stereoselective synthesis of this compound, focusing on the preparation of the key precursor, 3-(benzyloxymethyl)cyclobutanone, and its subsequent diastereoselective reduction.
Synthetic Strategy Overview
The stereoselective synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone. The second, and key stereochemistry-defining stage, is the diastereoselective reduction of this ketone to favor the formation of the cis-cyclobutanol isomer.
Experimental Protocols
Stage 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone
The synthesis of 3-(benzyloxymethyl)cyclobutanone can be accomplished via a multi-step sequence starting from readily available materials. One common route involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, followed by reductive dechlorination.
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition
-
Step 1: [2+2] Cycloaddition. To a solution of benzyl vinyl ether in diethyl ether at 0 °C, a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Step 2: Reductive Dechlorination. The resulting 2,2-dichloro-3-(benzyloxy)cyclobutanone is then treated with zinc powder in acetic acid to yield 3-(benzyloxy)cyclobutanone.
Stage 2: Stereoselective Reduction of 3-(Benzyloxymethyl)cyclobutanone
The critical step for establishing the cis stereochemistry is the reduction of the cyclobutanone. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of this transformation. Bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to the desired cis isomer.
Protocol 2: Diastereoselective Reduction to this compound
-
Reaction Setup: A solution of 3-(benzyloxymethyl)cyclobutanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran, methanol) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).
-
Addition of Reducing Agent: A solution of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), is added dropwise to the cooled ketone solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis.
Table 1: Synthesis of 3-(Benzyloxy)cyclobutanone
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | Benzyl vinyl ether, Dichloroketene | Diethyl ether, 0 °C to rt | 2,2-dichloro-3-(benzyloxy)cyclobutanone | ~85 |
| 2 | 2,2-dichloro-3-(benzyloxy)cyclobutanone | Zinc, Acetic acid | 3-(Benzyloxy)cyclobutanone | ~90 |
Table 2: Diastereoselective Reduction of 3-(Benzyloxy)cyclobutanone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | L-Selectride® | THF | -78 | This compound | >90 | >95:5 |
| 2 | K-Selectride® | THF | -78 | This compound | >90 | >95:5 |
| 3 | Sodium borohydride | Methanol | 0 | cis/trans-3-Benzyloxymethylcyclobutanol | ~95 | ~70:30 |
Note: Yields and diastereomeric ratios are representative and may vary depending on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the stereoselective synthesis of this compound.
Caption: Key stereochemical control in the synthesis of this compound.
References
Experimental protocol for oxidation of cis-3-Benzyloxymethylcyclobutanol
Abstract
This application note details a robust and high-yielding protocol for the oxidation of cis-3-Benzyloxymethylcyclobutanol to its corresponding ketone, 3-(benzyloxymethyl)cyclobutan-1-one. The described method utilizes Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, ensuring the preservation of the acid-sensitive cyclobutane ring and the benzyl ether protecting group.[1][2][3] This protocol is particularly suited for researchers and professionals in drug development and organic synthesis who require a reliable method for the oxidation of complex secondary alcohols.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The choice of oxidant is critical when the substrate contains sensitive functional groups. This compound presents a dual challenge: the potential for ring strain-driven side reactions of the cyclobutanol moiety and the presence of a benzyl ether, which can be susceptible to cleavage under harsh oxidative or acidic conditions.
The Dess-Martin Periodinane (DMP) oxidation offers a significant advantage over other methods, such as those employing chromium-based reagents, due to its mild reaction conditions, high chemoselectivity, and operational simplicity.[1][2] The reaction typically proceeds at room temperature in a chlorinated solvent, such as dichloromethane (DCM), and is often complete within a few hours, yielding clean conversion to the desired ketone with a straightforward workup.[4] This protocol has been adapted for the specific oxidation of this compound.
Experimental Protocol
Materials and Reagents
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[2]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve, and the two layers become clear.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(benzyloxymethyl)cyclobutan-1-one.
-
Data Presentation
The following table summarizes the expected quantitative data for the oxidation of this compound using the described protocol.
| Parameter | Value |
| Substrate | This compound |
| Oxidant | Dess-Martin Periodinane (DMP) |
| Stoichiometry (Substrate:DMP) | 1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Yield | > 90% |
| Purity (post-chromatography) | > 98% |
Visualizations
Experimental Workflow
Caption: Workflow for the oxidation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of Dess-Martin oxidation.
Safety Precautions
-
Dess-Martin Periodinane is shock-sensitive and potentially explosive under certain conditions; handle with care.[2]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Dess-Martin Periodinane oxidation is a highly effective and reliable method for the synthesis of 3-(benzyloxymethyl)cyclobutan-1-one from this compound. The mild conditions ensure the integrity of both the cyclobutane ring and the benzyl ether protecting group, providing the desired product in high yield and purity. This protocol is a valuable tool for synthetic chemists requiring a selective oxidation of complex secondary alcohols.
References
Application Notes and Protocols for cis-3-Benzyloxymethylcyclobutanol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Benzyloxymethylcyclobutanol is a versatile chemical building block with significant potential in pharmaceutical development.[1][2] Its unique cyclobutane structure offers a rigid scaffold that can be strategically employed to enhance the pharmacological properties of therapeutic agents.[3] The presence of a benzyloxymethyl group can improve solubility and stability, while the hydroxyl group provides a convenient handle for further chemical modifications.[1]
One of the most promising applications of this compound is as a component of the linker in Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][5][6] The linker plays a crucial role in a PROTAC's efficacy, influencing the formation of the ternary complex between the target protein and an E3 ligase.[2][5] The rigid nature of the cyclobutane moiety derived from this compound can help to properly orient the target-binding and E3 ligase-binding ligands, thus promoting efficient protein degradation.
These application notes provide a detailed overview of the use of this compound in the synthesis of a hypothetical PROTAC, "PROTAC-CB-1," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The key steps are outlined in the signaling pathway diagram below.
Physicochemical and Biological Data of PROTAC-CB-1
The following tables summarize the hypothetical physicochemical and biological data for PROTAC-CB-1. These values are representative of what would be expected for a potent and selective protein degrader.
Table 1: Physicochemical Properties of PROTAC-CB-1
| Property | Value |
| Molecular Formula | C₅₅H₆₅ClN₈O₉S |
| Molecular Weight | 1081.68 g/mol |
| LogP (calculated) | 4.2 |
| Aqueous Solubility | 25 µM |
| Chemical Purity (HPLC) | >98% |
Table 2: Biological Activity of PROTAC-CB-1 in HeLa Cells
| Parameter | Value |
| BRD4 DC₅₀ (24h) | 15 nM |
| BRD4 Dₘₐₓ (24h) | >95% |
| Cell Viability IC₅₀ (72h) | 1.5 µM |
| Binding Affinity to BRD4 (K_d) | 50 nM |
| Binding Affinity to VHL (K_d) | 150 nM |
Experimental Protocols
Synthesis of PROTAC-CB-1
This section details the synthetic workflow for the preparation of PROTAC-CB-1, starting from this compound.
Protocol 4.1.1: Synthesis of the Bifunctional Linker
-
Tosylation: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 eq) followed by tosyl chloride (1.2 eq). Stir at room temperature for 12 hours. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the tosylated intermediate.
-
Azide Substitution: Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat to 80 °C for 6 hours. After cooling, extract with ethyl acetate and wash with water. Dry and concentrate to obtain the azido intermediate.
-
Deprotection: Dissolve the azido intermediate (1.0 eq) in methanol and add Pd/C (10 mol%). Stir under a hydrogen atmosphere for 16 hours. Filter through Celite and concentrate to yield the deprotected alcohol.
-
Etherification: To a solution of the deprotected alcohol (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C. After 30 minutes, add a commercially available alkyne-PEG-Br linker (1.1 eq). Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain the final bifunctional linker.
Protocol 4.1.2: Assembly of PROTAC-CB-1
-
'Click' Chemistry: Dissolve the bifunctional linker (1.0 eq) and an azide-functionalized VHL ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water. Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.3 eq). Stir at room temperature for 24 hours. Purify by preparative HPLC to obtain the VHL-linker conjugate.
-
Amide Coupling: Dissolve the VHL-linker conjugate (1.0 eq) and a carboxylic acid-functionalized BRD4 ligand (e.g., JQ1-acid) (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours. Dilute with ethyl acetate, wash with water and brine, and concentrate. Purify by preparative HPLC to yield PROTAC-CB-1.
Biological Evaluation Protocols
Protocol 4.2.1: Western Blot for BRD4 Degradation
-
Cell Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat with varying concentrations of PROTAC-CB-1 (e.g., 1 nM to 10 µM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Analysis: Visualize bands using an ECL substrate. Quantify band intensity to determine the percentage of BRD4 degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression.
Protocol 4.2.2: Cell Viability Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate.
-
Treatment: After 24 hours, treat with a serial dilution of PROTAC-CB-1.
-
Incubation: Incubate for 72 hours.
-
Assay: Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.
-
Analysis: Measure absorbance at the appropriate wavelength. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its application as a linker component in PROTACs, as illustrated with the hypothetical molecule PROTAC-CB-1, demonstrates its potential to contribute to the development of novel therapeutics that function through targeted protein degradation. The rigid cyclobutane core can provide favorable conformational constraints for efficient ternary complex formation, a key determinant of PROTAC efficacy. The provided protocols offer a framework for the synthesis and evaluation of such molecules, enabling further exploration of this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporating Cyclobutane Scaffolds into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyclobutane rings into drug candidates represents a powerful tool in modern medicinal chemistry. This four-membered carbocycle offers a unique combination of conformational rigidity and three-dimensionality that can be leveraged to address various challenges in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic properties.[1][2][3][4][5] This document provides detailed application notes on the utility of the cyclobutane scaffold, protocols for its incorporation into parent molecules, and quantitative data to support its application in drug design.
Physicochemical Properties and Applications in Medicinal Chemistry
The cyclobutane ring possesses distinct structural features that differentiate it from other cycloalkanes. Its puckered conformation, a result of relieving torsional strain, provides a rigid scaffold that can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its target.[1][6] This conformational restriction is a key strategy in the design of potent enzyme inhibitors and receptor ligands.[2]
The three-dimensional nature of the cyclobutane ring can also be exploited to improve a compound's physicochemical properties. By disrupting planarity, the cyclobutane moiety can reduce crystal packing and improve aqueous solubility.[1] Furthermore, its unique geometry and electronic properties make it a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkynes, and even phenyl rings.[2][7][8] This allows for the modulation of properties such as metabolic stability, lipophilicity, and target engagement.[2][3]
Key Applications of the Cyclobutane Scaffold:
-
Conformational Restriction: Locks in bioactive conformations to improve potency and selectivity.[1][2][3][4][5]
-
Metabolic Stability: Can block sites of metabolism, leading to an improved pharmacokinetic profile.[2][3]
-
Bioisosterism: Serves as a non-aromatic, three-dimensional replacement for planar moieties like phenyl rings, potentially improving solubility and metabolic profiles.[1][2][7][8]
-
Improved Potency and Selectivity: The rigid framework can lead to more specific interactions with the target protein.[2][3][4]
-
Enhanced Solubility and Reduced Planarity: The non-planar structure can disrupt crystal lattice packing, leading to better solubility.[1]
-
Intellectual Property: Novel cyclobutane-containing analogues can provide a clear path to new intellectual property.
Quantitative Data on the Impact of Cyclobutane Scaffolds
The incorporation of a cyclobutane moiety can have a significant and quantifiable impact on the biological activity and pharmacokinetic properties of a drug candidate. The following tables summarize key data from the literature, comparing molecules with and without a cyclobutane scaffold.
| Drug Candidate/Target | Original Moiety | Cyclobutane-Containing Analogue | Improvement with Cyclobutane Scaffold | Reference |
| HCV NS3/4A Protease Inhibitor | Cyclopropyl | Boceprevir (contains cyclobutylmethyl group) | 3-fold increase in potency | [3] |
| HCV NS3/4A Protease Inhibitor | Cyclopentyl | Boceprevir (contains cyclobutylmethyl group) | 19-fold increase in potency | [3] |
| IDH1 Inhibitor | Cyclohexyl amine | Difluorocyclobutanyl amine analogue | Improved metabolic stability (medium clearance range) | [3] |
| JAK Family Kinase Inhibitors | Various linkers | cis-1,3-cyclobutane diamine linker | Low nanomolar potency and excellent selectivity | [4][9] |
Experimental Protocols
The following protocols provide methodologies for the synthesis of cyclobutane-containing building blocks and their incorporation into drug candidates.
Protocol 1: General Procedure for [2+2] Photocycloaddition of Alkenes
This protocol describes a general method for the construction of a cyclobutane ring via a photochemical [2+2] cycloaddition, a powerful and atom-economical method.[6][10][11][12][13][14]
Materials:
-
Alkene substrate
-
Photosensitizer (e.g., acetone, benzophenone, thioxanthone) (if required)
-
Anhydrous solvent (e.g., acetonitrile, acetone, dichloromethane)
-
UV photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp, 370 nm or 440 nm LEDs)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate in the chosen anhydrous solvent. The concentration should be optimized for the specific reaction (typically 0.01-0.1 M). If a photosensitizer is required, add it at this stage (typically 5-10 mol%).
-
Deoxygenation: Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes. Oxygen can quench the excited state of the reactants and lead to undesired side reactions.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation. The choice of lamp and wavelength will depend on the substrate and photosensitizer. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product, which contains the cyclobutane ring, by column chromatography on silica gel, recrystallization, or distillation.
Example Workflow for [2+2] Photocycloaddition:
Protocol 2: Synthesis of a Key Intermediate for Apalutamide
This protocol outlines the synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of the androgen receptor inhibitor, Apalutamide. This procedure is adapted from patent literature.[15]
Materials:
-
4-bromo-2-fluoro-N-methylbenzamide
-
1-aminocyclobutanecarboxylic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
2-acetylcyclohexanone
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 1-aminocyclobutanecarboxylic acid (1.2 eq), potassium carbonate (3.0 eq), 2-acetylcyclohexanone (0.02 eq), and water.
-
Solvent Addition: Add DMF to the flask to dissolve the reagents.
-
Catalyst Addition: Under a nitrogen atmosphere, add copper(I) iodide (0.02 eq) to the stirred reaction mixture.
-
Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate.
-
Purification: The organic layers are typically combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Example Workflow for Apalutamide Intermediate Synthesis:
Concluding Remarks
The cyclobutane scaffold is a valuable and increasingly utilized motif in drug discovery. Its unique structural and physicochemical properties provide medicinal chemists with a versatile tool to optimize lead compounds and develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic methods for introducing this scaffold are well-established, with photocycloadditions and transition-metal-catalyzed reactions being particularly powerful. The provided protocols and data serve as a starting point for researchers looking to explore the potential of cyclobutane-containing molecules in their own drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. benchchem.com [benchchem.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
Application Notes and Protocols: cis-3-Benzyloxymethylcyclobutanol in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Benzyloxymethylcyclobutanol is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures and in the development of novel therapeutic agents.[1][2] Its rigid cyclobutane core, coupled with the synthetically malleable hydroxyl and benzyloxymethyl functionalities, provides a unique scaffold for the stereocontrolled introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of advanced molecules, with a focus on its conversion to the corresponding cyclobutanone and its potential application in the synthesis of carbocyclic nucleoside analogues.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 172324-68-4 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity | ≥97% |
| Storage | Store at 2-8°C under an inert atmosphere. |
Data sourced from commercial suppliers.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents. The cyclobutane ring of this compound serves as a suitable carbocyclic scaffold for the synthesis of novel nucleoside analogues. A key step in this synthetic strategy is the oxidation of the secondary alcohol to the corresponding ketone, cis-3-(benzyloxymethyl)cyclobutanone. This ketone can then undergo further modifications, such as olefination and subsequent functional group manipulations, to introduce the nucleobase and mimic the ribose sugar.
Logical Workflow for Synthesis of Carbocyclic Nucleoside Analogues
Caption: Synthetic strategy for carbocyclic nucleosides.
Experimental Protocols
Protocol 1: Oxidation of this compound to cis-3-(Benzyloxymethyl)cyclobutanone via Swern Oxidation
The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at -78 °C, add DMSO (2.4 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford cis-3-(benzyloxymethyl)cyclobutanone.
Table 2: Expected Yield and Purity for Swern Oxidation
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
Protocol 2: Olefination of cis-3-(Benzyloxymethyl)cyclobutanone via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[5][6] This protocol describes the formation of a methylene-cyclobutane derivative, a key intermediate for further functionalization.
Reaction Scheme:
Materials:
-
cis-3-(Benzyloxymethyl)cyclobutanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 equivalents) at 0 °C.
-
Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of cis-3-(benzyloxymethyl)cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the methylene-cyclobutane derivative.
Table 3: Expected Yield for Wittig Reaction
| Parameter | Expected Value |
| Yield | 70-85% |
Further Synthetic Transformations
The resulting methylene-cyclobutane derivative can be further elaborated to introduce the necessary functionalities for a carbocyclic nucleoside.
Synthetic Pathway Visualization
Caption: Multi-step synthesis of a carbocyclic nucleoside.
Conclusion
This compound is a strategic starting material for the synthesis of complex molecules, particularly carbocyclic nucleoside analogues. The protocols outlined in this document provide a foundation for the efficient conversion of this intermediate into more advanced structures. The versatility of the cyclobutane core allows for the exploration of diverse chemical space, making it a valuable tool for drug discovery and development professionals. Further research into the applications of this building block is likely to uncover new and innovative synthetic pathways to biologically active compounds.
References
Application Notes and Protocols for Derivatization of cis-3-Benzyloxymethylcyclobutanol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the secondary hydroxyl group of cis-3-Benzyloxymethylcyclobutanol, a versatile building block in organic synthesis and pharmaceutical development.[1] The strategic modification of this hydroxyl group through reactions such as esterification, etherification, and oxidation allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The protocols outlined below are based on established chemical transformations of analogous cyclobutanol and benzyl-protected alcohol systems.
General Workflow for Derivatization
The derivatization of this compound typically follows a general workflow involving the reaction of the alcohol with a suitable reagent, followed by workup and purification of the desired product.
Caption: General workflow for the derivatization of this compound.
Quantitative Data Summary
The following table summarizes expected yields for various derivatization reactions of the hydroxyl group of this compound, based on reported yields for analogous transformations in the literature.
| Derivatization Reaction | Reagent Example | Expected Yield (%) | Reference |
| Esterification | Acetic Anhydride | 85-95 | [2][3] |
| Benzoyl Chloride | 80-90 | [2] | |
| Etherification | Benzyl Bromide | 80-96 | [4] |
| Methyl Iodide | 70-90 | [4][5] | |
| Oxidation | Pyridinium chlorochromate (PCC) | 80-95 | [6] |
| Dess-Martin Periodinane (DMP) | 85-95 | [6] |
Experimental Protocols
Esterification via Acylation with Acetic Anhydride
This protocol describes the formation of an acetate ester from the hydroxyl group of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired acetate ester.
Etherification using Williamson Ether Synthesis with Benzyl Bromide
This protocol details the synthesis of a benzyl ether derivative from this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the benzyl ether.
Oxidation to a Ketone using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celite®
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filter funnel with a pad of Celite® and silica gel
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The mixture will turn into a dark brown slurry.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of silica gel and Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
If necessary, purify the product further by silica gel column chromatography.
References
Application Notes and Protocols for the Scale-up Synthesis of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of cis-3-Benzyloxymethylcyclobutanol, a valuable building block in pharmaceutical and organic synthesis. The protocols detailed below are based on established chemical principles for cyclobutane synthesis and stereoselective reductions, intended to be adaptable for multi-gram to kilogram-scale production.
Introduction
This compound is a key intermediate in the synthesis of various complex molecules, including therapeutic agents. Its cyclobutane core and specific stereochemistry are crucial for biological activity in certain drug candidates. The presence of the benzyloxymethyl group offers a stable protecting group that can be removed under specific conditions in later synthetic steps. The demand for this intermediate in drug development necessitates robust and scalable synthetic protocols.
This document outlines a two-step synthetic sequence starting from commercially available precursors, focusing on process parameters critical for successful scale-up. The first step involves the synthesis of the key intermediate, 3-(benzyloxymethyl)cyclobutanone. The second, and most critical step, is the diastereoselective reduction of this ketone to afford the desired cis-cyclobutanol isomer.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound, providing a baseline for scaling the reaction.
| Parameter | Step 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone | Step 2: Diastereoselective Reduction to this compound |
| Starting Material | 3-Oxocyclobutanecarboxylic acid | 3-(Benzyloxymethyl)cyclobutanone |
| Scale | 1.0 kg (8.76 mol) | 1.5 kg (7.88 mol) |
| Key Reagents | Benzyl bromide, Silver(I) oxide | L-Selectride® (1.0 M in THF) |
| Molar Equivalents | 1.2 eq (Benzyl bromide), 0.6 eq (Silver(I) oxide) | 1.2 eq |
| Solvent | Acetonitrile | Anhydrous Tetrahydrofuran (THF) |
| Solvent Volume | 10 L | 15 L |
| Reaction Temperature | 80 °C (reflux) | -78 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-90% | 90-95% |
| Purity (crude) | >90% | >95% (cis isomer) |
| Purification Method | Vacuum Distillation | Aqueous Workup / Chromatography (if needed) |
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone
This procedure is adapted from established methods for the synthesis of substituted cyclobutanones.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Benzyl bromide
-
Silver(I) oxide
-
Acetonitrile
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Large filtration funnel and flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the 20 L reactor with 3-oxocyclobutanecarboxylic acid (1.0 kg, 8.76 mol) and acetonitrile (10 L).
-
Reagent Addition: To the stirred suspension, add silver(I) oxide (1.22 kg, 5.26 mol, 0.6 eq) followed by the slow addition of benzyl bromide (1.25 L, 1.80 kg, 10.5 mol, 1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove silver salts. Wash the filter cake with ethyl acetate (2 x 1 L).
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to yield 3-(benzyloxymethyl)cyclobutanone as a colorless to pale yellow oil.
Step 2: Diastereoselective Reduction to this compound
This protocol utilizes a bulky reducing agent to achieve high diastereoselectivity for the desired cis-isomer.
Materials:
-
3-(Benzyloxymethyl)cyclobutanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous sodium hydroxide solution (1 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe
-
Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath or cryocooler)
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the 20 L reactor with a solution of 3-(benzyloxymethyl)cyclobutanone (1.5 kg, 7.88 mol) in anhydrous THF (15 L) under a nitrogen atmosphere.
-
Cooling: Cool the reactor contents to -78 °C.
-
Reagent Addition: Slowly add L-Selectride® (9.46 L of 1.0 M solution in THF, 9.46 mol, 1.2 eq) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting ketone by TLC or HPLC.
-
Quenching:
-
Once the reaction is complete, slowly and carefully add methanol (500 mL) to quench the excess L-Selectride®, maintaining the temperature below -60 °C.
-
Allow the mixture to warm to 0 °C and then slowly add 1 M aqueous sodium hydroxide solution (4 L), followed by the very slow, dropwise addition of 30% hydrogen peroxide (1 L), ensuring the temperature is controlled with an ice bath.
-
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield this compound as a viscous oil. Further purification, if necessary, can be achieved by column chromatography, although the crude product is often of sufficient purity for subsequent steps.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow: Diastereoselective Reduction
Caption: Workflow for the diastereoselective reduction step.
Application Notes and Protocols: The Use of Cyclobutane Derivatives for Conformational Restriction in Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug discovery, the conformational control of a ligand is a critical parameter in optimizing its pharmacological profile. Flexible molecules often pay an entropic penalty upon binding to their biological targets, which can lead to reduced affinity and selectivity. The incorporation of rigid structural motifs is a widely employed strategy to pre-organize a ligand into its bioactive conformation, thereby minimizing this entropic loss and enhancing binding potency. Among the various carbocyclic scaffolds utilized for this purpose, the cyclobutane ring has emerged as a valuable and somewhat underutilized tool.
The unique puckered geometry of the cyclobutane ring offers a three-dimensional scaffold that can effectively restrict the torsional freedom of appended pharmacophoric groups.[1][2] This conformational constraint can lead to several advantageous properties, including improved binding affinity, enhanced selectivity for the target receptor over related proteins, and increased metabolic stability by shielding susceptible functionalities from enzymatic degradation.[3][4] Furthermore, the introduction of a cyclobutane moiety can improve physicochemical properties such as solubility by increasing the sp³ character of the molecule.[4]
These application notes will provide an overview of the utility of cyclobutane derivatives in ligand design, present quantitative data on their impact on biological activity, and offer detailed protocols for their synthesis and characterization.
Conceptual Framework for Conformational Restriction
The fundamental principle behind using cyclobutane derivatives for conformational restriction is the reduction of the number of accessible low-energy conformations of a ligand to favor the one that is complementary to the binding site of the biological target. This pre-organization minimizes the entropic penalty associated with the "freezing" of rotatable bonds upon binding.
Data Presentation: Quantitative Impact of Cyclobutane Scaffolds
The introduction of a cyclobutane ring to constrain a ligand's conformation can have a significant impact on its binding affinity and functional activity. The following table summarizes quantitative data for a notable example, TAK-828F, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). The replacement of a flexible n-butanoic acid linker with a rigid cis-cyclobutane acetic acid moiety was a key optimization step in its development.[5]
| Compound/Ligand | Modification | Biological Target | Assay Type | IC50 (nM) | Species |
| TAK-828F | Contains a cis-1,3-disubstituted cyclobutane ring to restrict the conformation of the carboxylic acid side chain. | RORγt | TR-FRET Coactivator Recruitment Assay | 9.5 | Human |
| IL-17A Release (hWB) | 27 | Human | |||
| RORγt Reporter Assay | 11 | Human | |||
| Flexible Precursor Analog | Contains a flexible n-butanoic acid side chain. | RORγt | TR-FRET Coactivator Recruitment Assay | >1000 | Human |
Note: The data for the flexible precursor analog is inferred from the structure-activity relationship discussions in the cited literature, which highlight the significant improvement in potency upon introduction of the cyclobutane ring.
Experimental Protocols
Synthesis of a Key Cyclobutane Intermediate: cis-3-(tert-butoxycarbonylmethyl)cyclobutane-1-carboxylic acid
This protocol describes the synthesis of a key building block for constructing ligands with a conformationally constrained acidic pharmacophore, similar to the scaffold found in TAK-828F.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
(tert-Butoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂tBu)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.
-
Wittig Reaction: Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) and (tert-butoxycarbonylmethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene. Heat the mixture to 80 °C and stir for 16 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the cyclobutylidene intermediate.
-
Diastereoselective Reduction: Dissolve the cyclobutylidene intermediate (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 2 hours. Quench the reaction with acetone and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography to isolate the cis-diester.
-
Hydrolysis: Dissolve the cis-diester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield cis-3-(tert-butoxycarbonylmethyl)cyclobutane-1-carboxylic acid.
LanthaScreen™ TR-FRET RORγt Coactivator Assay
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the potency of compounds to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[6][7]
Materials:
-
LanthaScreen™ TR-FRET RORγt Coactivator Assay Kit (containing RORγt-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide)
-
Test compounds
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a 2X working solution of RORγt-LBD (GST-tagged) in assay buffer. Prepare a 2X working solution of a mixture of Tb-anti-GST antibody and fluorescein-coactivator peptide in assay buffer.
-
Assay Plate Setup: Add 5 µL of the 2X test compound dilutions to the wells of a 384-well plate.
-
Addition of RORγt-LBD: Add 5 µL of the 2X RORγt-LBD solution to each well containing the test compound.
-
Addition of Detection Mixture: Add 10 µL of the 2X Tb-anti-GST antibody and fluorescein-coactivator peptide mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at approximately 340 nm and measure the emission at 495 nm (terbium emission) and 520 nm (fluorescein emission).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway: RORγt Inhibition by a Cyclobutane-Containing Inverse Agonist
RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in various autoimmune diseases. RORγt inverse agonists, such as TAK-828F, bind to the LBD of RORγt and promote the recruitment of corepressors, leading to the suppression of the transcription of pro-inflammatory cytokines like IL-17A.[3][8]
Conclusion
The use of cyclobutane derivatives for conformational restriction is a powerful strategy in modern drug discovery. By rigidifying a ligand's structure, medicinal chemists can favorably influence its binding affinity, selectivity, and pharmacokinetic properties. The example of TAK-828F demonstrates how the strategic incorporation of a cyclobutane scaffold can lead to a potent and selective clinical candidate. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of such conformationally constrained ligands, facilitating their application in the development of novel therapeutics.
References
- 1. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay Kit 800 x 20 μL assays [thermofisher.com]
- 7. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
Application of Functionalized Cyclobutanols in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of functionalized cyclobutanols in the development of advanced materials. The unique strained four-membered ring structure of cyclobutanol derivatives offers a versatile platform for creating polymers and organic electronic materials with tailored properties.
High-Performance Polymers from Cyclobutanol Monomers
Functionalized cyclobutanols serve as valuable building blocks for synthesizing a variety of polymers with unique thermal and mechanical properties. The inherent ring strain of the cyclobutane moiety can be harnessed to drive polymerization reactions and to impart specific characteristics to the resulting polymer chains. When incorporated into a polymer chain, cyclobutanol can enhance properties like flexibility and adhesion[1].
Truxinate Cyclobutane Polyesters via [2+2] Photopolymerization
The [2+2] photocycloaddition of biscinnamate monomers derived from functionalized cyclobutanediols is a powerful method for producing well-defined truxinate cyclobutane-based polyesters.[2][3] This approach allows for the creation of a diverse library of polyesters with varying electron densities and linker structures.[2] The properties of these polymers, such as their glass transition temperature (Tg) and decomposition temperature (Td), can be tuned by altering the monomer design.
Key Features:
-
Tunable Properties: The thermal properties of the resulting polyesters can be tailored by modifying the linker between the cinnamate groups.[2]
-
High Thermal Stability: These polyesters generally exhibit high decomposition temperatures.[2]
-
Processability: The polymers are often soluble in common organic solvents, facilitating their processing.
| Monomer Structure (Linker) | Polymer Designation | Molecular Weight (Mw, kDa) | Dispersity (Đ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C, 5% weight loss) |
| Ethylene Glycol | P(CBDA-EG) | 11.2 | - | 52 | 284 |
| 1,4-Butanediol | P(CBDA-BD) | - | - | 33 | - |
| 1,6-Hexanediol | P(CBDA-HD) | - | - | 6 | - |
| Various Linkers (a-g) | 3a' - 3g' | 6.2 - 10.2 | 1.01 - 1.12 | Varies with linker flexibility | High |
| Various Linkers (a-g) | 5a' - 5g' | - | - | Varies with linker rigidity | High |
Experimental Protocol: Synthesis of Truxinate Cyclobutane Polyesters via [2+2] Photopolymerization
This protocol is based on the thioxanthone-sensitized solution-state [2+2] photopolymerization of biscinnamate monomers.[2]
Materials:
-
Biscinnamate monomer (e.g., derived from a functionalized cyclobutanediol)
-
Thioxanthone (photosensitizer)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen or Argon gas
-
Photoreactor equipped with a visible light source (e.g., 450 nm blue LEDs)
Procedure:
-
In a clean, dry Schlenk flask, dissolve the biscinnamate monomer (1.0 eq) and thioxanthone (0.1 eq) in anhydrous DMF to achieve a monomer concentration of 0.5 M.
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Seal the flask and place it in the photoreactor.
-
Irradiate the solution with the visible light source at room temperature with constant stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the vinyl protons of the cinnamate groups.
-
Once the polymerization is complete (typically after 24-48 hours), precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and photosensitizer.
-
Dry the polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Logical Workflow for Truxinate Polyester Synthesis
Caption: Workflow for the synthesis and characterization of truxinate cyclobutane polyesters.
Polyketones via Palladium-Catalyzed Ring-Opening Polymerization (ROP)
A novel approach to synthesizing functionalized polyketones involves the palladium-catalyzed ring-opening polymerization of bifunctional cyclobutanol precursors.[4][5] This method leverages the cleavage of a C(sp³)–C(sp³) bond within the cyclobutanol ring, a process that is underdeveloped compared to traditional ROP methods.[4] This strategy allows for the introduction of various substitution patterns into the polymer backbone, which is not readily achievable through conventional polyketone synthesis methodologies.[4][5]
Key Features:
-
Novel Polymer Architecture: Produces polyketones with unique substitution patterns.[4]
-
Modular Monomer Synthesis: The properties of the resulting polyketones can be tuned by modifying the structure of the cyclobutanol monomer.[4][5]
-
Step-wise Polymerization: The reaction proceeds in a stepwise manner, where monomers first form oligomers that then react to form higher molecular weight chains.[4][6]
| Monomer | Catalyst System | Polymer | Mw (kDa) | Đ |
| 1a | Pd(OAc)₂ / PPh₃ | P1 | 6.3 | 1.8 |
| 1a | Pd(dba)₂ / P(o-tol)₃ | P1 | 10.2 | 2.1 |
| 1a | [Pd(PPh₃)₄] | P1 | 3.5 | 1.6 |
| 2 | Pd(OAc)₂ / PPh₃ | P2 | 3.1 | 1.5 |
Experimental Protocol: Synthesis of Polyketones via Pd-Catalyzed ROP of Functionalized Cyclobutanols
This protocol is based on the palladium-catalyzed ring-opening polymerization of a bifunctional cyclobutanol monomer.[4][6]
Materials:
-
Bifunctional cyclobutanol monomer (e.g., 1-(4-bromophenyl)-3-methyl-3-phenylcyclobutanol)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the bifunctional cyclobutanol monomer (1.0 eq), Pd(OAc)₂ (1-2 mol%), PPh₃ (2-4 mol%), and Cs₂CO₃ (1.1 eq).
-
Add anhydrous toluene to achieve a monomer concentration of approximately 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by GPC to observe the increase in molecular weight.[4][6]
-
After the desired polymerization time (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum.
Characterization:
-
Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Signaling Pathway for Pd-Catalyzed ROP of Cyclobutanols
Caption: Proposed mechanism for the Pd-catalyzed ROP of functionalized cyclobutanols.
Cyclobutane-Based Materials in Organic Electronics
The rigid and well-defined three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of materials for organic electronics. These materials have shown promise as hole-transporting materials (HTMs) in perovskite solar cells.
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
Cyclobutane-based compounds have been successfully developed as novel HTMs for perovskite solar cells (PSCs). These materials can be synthesized through green chemistry protocols, such as photodimerization of carbazole derivatives, making them a cost-effective and environmentally friendly alternative to commonly used HTMs like spiro-OMeTAD.
Key Features:
-
Green Synthesis: Can be prepared via simple and environmentally friendly methods.
-
High Efficiency: PSCs utilizing cyclobutane-based HTMs have demonstrated high power conversion efficiencies (PCEs).
-
Good Stability: These HTMs can lead to PSCs with improved long-term stability.
| HTM Designation | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) |
| V1296 | 19.0 (module) | - | - | - |
| Cyclobutane-Carbazole HTM | up to 21.0 | - | - | - |
Experimental Protocol: Fabrication of Perovskite Solar Cells with a Cyclobutane-Based HTM
This protocol provides a general outline for the fabrication of a perovskite solar cell incorporating a cyclobutane-based hole-transporting material.
Materials:
-
FTO-coated glass substrates
-
Electron transport layer (ETL) precursor solution (e.g., SnO₂)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂)
-
Cyclobutane-based HTM solution (e.g., V1296 in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or other suitable metal for the back contact
-
Spin coater
-
Hot plate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the ETL precursor solution onto the FTO substrate and anneal at the appropriate temperature (e.g., 150 °C for SnO₂).
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate (e.g., at 100 °C).
-
HTL Deposition: Spin-coat the cyclobutane-based HTM solution on top of the perovskite layer.
-
Back Contact Deposition: Transfer the substrates to a thermal evaporator and deposit the metal back contact (e.g., 80 nm of gold) through a shadow mask.
Characterization:
-
Device Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Stability: Monitor the device performance over time under controlled environmental conditions (e.g., elevated temperature and humidity) to assess long-term stability.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for the fabrication and characterization of perovskite solar cells.
Future Outlook: Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)
While the application of functionalized cyclobutanols in polymers and organic photovoltaics is emerging, their potential in other areas of materials science, such as liquid crystals and OLEDs, remains largely unexplored. The rigid, three-dimensional nature of the cyclobutane core could be advantageous in designing novel liquid crystal mesogens with unique phase behaviors. Similarly, incorporating cyclobutanol moieties into the hole-transporting or emissive layers of OLEDs could lead to materials with improved thermal stability and charge-transport properties. Further research in these areas is warranted to fully exploit the potential of this versatile class of compounds.
References
- 1. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)-C(sp3) Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and purity in cis-3-Benzyloxymethylcyclobutanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-3-Benzyloxymethylcyclobutanol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the critical stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone.
Issue 1: Low Yield of 3-(Benzyloxymethyl)cyclobutanone (Precursor)
-
Question: My synthesis of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone, from benzyl vinyl ether and dichloroketene results in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this [2+2] cycloaddition and subsequent dechlorination can arise from several factors:
-
Impure Reactants: Ensure the benzyl vinyl ether is free of polymers and the dichloroketene is freshly generated for optimal reactivity.
-
Reaction Conditions: The cycloaddition is sensitive to temperature. Maintaining a low temperature (typically 0 °C to room temperature) is crucial to prevent side reactions.
-
Dechlorination Step: Incomplete reaction with the reducing agent (e.g., zinc dust) can leave chlorinated byproducts. Ensure the zinc is activated and used in sufficient excess.
-
Issue 2: Poor cis:trans Diastereoselectivity in the Reduction Step
-
Question: The reduction of 3-(benzyloxymethyl)cyclobutanone yields a mixture of cis and trans isomers with a low ratio of the desired this compound. How can I improve the cis-selectivity?
-
Answer: The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent and reaction conditions.
-
Steric Hindrance of the Reducing Agent: Bulky reducing agents tend to favor attack from the less hindered face of the ketone, which in the case of 3-(benzyloxymethyl)cyclobutanone, would lead to the trans isomer as the major product. To favor the cis isomer, a less sterically demanding reducing agent is often preferred.
-
Chelation Control: The presence of the benzyloxymethyl group offers a possibility for chelation control. Using a reducing agent that can coordinate with the oxygen atom of the benzyloxymethyl group and the carbonyl oxygen may lock the conformation in a way that favors hydride delivery from the face that leads to the cis alcohol.
-
Choice of Reducing Agent: While common reducing agents like sodium borohydride (NaBH₄) may show poor selectivity, other reagents can be explored. For instance, L-Selectride® (lithium tri-sec-butylborohydride) is a bulky reducing agent that will likely favor the trans product. Conversely, reagents like lithium aluminum hydride (LiAlH₄) or the use of a catalyst system like the Corey-Bakshi-Shibata (CBS) reduction could offer different selectivities. The CBS reduction of a similar 3,3-disubstituted cyclobutanone using (S)-B–Me and BH₃·Me₂S resulted in a nearly 1:1 diastereomeric ratio, indicating that achieving high cis-selectivity can be challenging.[1]
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
-
Issue 3: Difficulty in Separating cis and trans Diastereomers
-
Question: I have a mixture of cis- and trans-3-Benzyloxymethylcyclobutanol that is difficult to separate by standard column chromatography. What other purification methods can I try?
-
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. Sometimes a less polar or a more polar solvent system can improve separation. Using a high-performance liquid chromatography (HPLC) system with a suitable column may provide better resolution.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The solubility of diastereomers can differ significantly in a given solvent, allowing for the selective crystallization of one isomer.
-
Derivatization: In some cases, derivatizing the alcohol mixture to form esters or ethers can alter the physical properties of the diastereomers, making them easier to separate by chromatography or recrystallization. The derivative can then be cleaved to regenerate the pure alcohol isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common route involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene to form 2,2-dichloro-3-(benzyloxy)cyclobutanone. This is followed by a dechlorination step, typically using zinc dust in acetic acid, to yield 3-(benzyloxymethyl)cyclobutanone. The crucial step is the stereoselective reduction of this ketone to the desired cis-alcohol.
Q2: Which reducing agents are recommended for the stereoselective synthesis of this compound?
-
Sodium borohydride (NaBH₄) in different solvents and at various temperatures.
-
Lithium aluminum hydride (LiAlH₄) at low temperatures.
-
Catalytic methods like the CBS reduction, although this may not provide high diastereoselectivity.[1]
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting ketone will be replaced by a new, typically more polar, spot for the alcohol product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: What are common side products in this synthesis?
A4: Besides the undesired trans-isomer, potential side products can arise from over-reduction if a very reactive reducing agent is used, or from incomplete reactions. During the synthesis of the precursor ketone, side reactions of the ketene can lead to impurities.
Data Presentation
Table 1: Synthesis of 3-(Benzyloxy)cyclobutanone (Precursor)
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | Benzyl vinyl ether, Dichloroketene | Diethyl ether, 0 °C to rt | 2,2-dichloro-3-(benzyloxy)cyclobutanone | ~85 |
| 2 | 2,2-dichloro-3-(benzyloxy)cyclobutanone | Zinc, Acetic acid | 3-(Benzyloxy)cyclobutanone | ~90 |
Table 2: Stereoselective Reduction of Substituted Cyclobutanones (Analogous Systems)
| Entry | Ketone Substrate | Reducing Agent/Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | 3,3-diphenylcyclobutanone | (S)-B–Me, BH₃·Me₂S | - | 93 | [1] |
| 2 | 3-aryl-3-methylcyclobutanones | (S)-B–Me, BH₃·Me₂S | ~1:1 | 91-99 | [1] |
| 3 | 2-methylcyclohexanone | Li, FeCl₂·4H₂O, THF | 98:2 (equatorial:axial) | 95 | [2] |
| 4 | 4-tert-butylcyclohexanone | Li, FeCl₂·4H₂O, THF | >99:1 (equatorial:axial) | 98 | [2] |
Note: Data for specific reduction of 3-(benzyloxymethyl)cyclobutanone to the cis-isomer is not available in the provided search results. The table shows results for analogous systems to guide experimental design.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone
This protocol is adapted from a similar synthesis of 3-benzylcyclobutanone.
Step 1: [2+2] Cycloaddition
-
To a solution of freshly distilled benzyl vinyl ether in anhydrous diethyl ether at 0 °C, add a solution of freshly prepared dichloroketene in diethyl ether dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.
Step 2: Dechlorination
-
Dissolve the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone in acetic acid.
-
Add activated zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to maintain room temperature.
-
Stir the mixture vigorously until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)cyclobutanone.
Protocol 2: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone (General Guidance)
-
Dissolve 3-(benzyloxy)cyclobutanone in an appropriate anhydrous solvent (e.g., THF, methanol, ethanol) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).
-
Add the chosen reducing agent (e.g., NaBH₄, LiAlH₄) portion-wise or as a solution.
-
Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or an appropriate quenching agent.
-
Perform an aqueous work-up to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the cis:trans ratio.
-
Purify the product by column chromatography or recrystallization to isolate the desired cis-isomer.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Separation techniques for cis and trans isomers of 3-Benzyloxymethylcyclobutanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of 3-Benzyloxymethylcyclobutanol. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of 3-Benzyloxymethylcyclobutanol?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. Due to their identical molecular weight and functional groups, they often exhibit very close polarities, making separation by standard chromatographic or recrystallization techniques difficult. Achieving baseline resolution requires highly selective methods and careful optimization of experimental conditions.[1][2]
Q2: Which analytical techniques are recommended for assessing the isomeric ratio of my sample?
A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques. Chiral HPLC can be used to separate and quantify the isomers, while NMR, particularly through-space correlation experiments like NOESY, can help in determining the relative configuration of the diastereomers.[3]
Q3: Can I use recrystallization to separate the isomers?
A3: Recrystallization can be a viable and scalable method if the cis and trans isomers have significantly different solubilities in a particular solvent system.[4][5] However, finding a suitable solvent often requires empirical screening of various solvents and solvent mixtures. This method is typically more successful when one isomer is present in a significantly higher proportion.
Q4: Is derivatization a recommended strategy for improving separation?
A4: Derivatization of the hydroxyl group to form esters (e.g., benzoates, tosylates) or ethers can alter the molecule's conformation and polarity.[6][7] This change in physicochemical properties may enhance the separation efficiency of the diastereomers by chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Poor Resolution in Column Chromatography
Problem: The cis and trans isomers are co-eluting or showing significant peak overlap during flash column chromatography or HPLC.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the stationary phase may be insufficient. For normal phase chromatography, consider using a different type of silica gel (e.g., with a different particle or pore size). For HPLC, screen various columns with different chemistries, such as cyano or pentafluorophenyl (PFP) phases, which can offer different selectivities for isomers.[1][8] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving separation. Systematically vary the solvent ratio of your eluent system. For normal phase, try adding small percentages of more polar solvents like methanol or isopropanol to a non-polar/polar mixture (e.g., hexane/ethyl acetate) to sharpen bands.[2] Introducing solvents like toluene or dichloromethane can also alter selectivity.[2] |
| Isomers Have Very Similar Polarity | If optimizing the stationary and mobile phases is unsuccessful, consider derivatizing the alcohol to an ester or ether. The resulting diastereomeric derivatives may have larger differences in their physical properties, facilitating separation.[6] |
Issue 2: Difficulty Finding a Suitable Recrystallization Solvent
Problem: Attempts to recrystallize the isomeric mixture from various solvents result in the precipitation of the mixture or no crystallization at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Solubilities of Isomers | The solubilities of the cis and trans isomers in the chosen solvent are too similar. |
| Action 1: Systematically screen a wider range of solvents with varying polarities. | |
| Action 2: Employ a binary or ternary solvent system. Dissolve the mixture in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity appears, then warm until the solution is clear and allow to cool slowly. | |
| Action 3: Attempt a melt crystallization if the compound is thermally stable. | |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. Purify the mixture by column chromatography first to remove other impurities, even if the isomers themselves are not fully separated, and then attempt recrystallization. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol provides a starting point for developing an HPLC method for the separation of cis and trans 3-Benzyloxymethylcyclobutanol.
1. Column Selection:
-
Start with a normal phase silica gel or a pentafluorophenyl (PFP) column, as these often provide good selectivity for positional and geometric isomers.[8]
2. Mobile Phase Preparation:
-
Prepare an initial mobile phase of 95:5 (v/v) n-hexane/isopropanol.
-
Degas the mobile phase using sonication or vacuum filtration.[1]
3. Instrument Setup:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength based on the absorbance of the benzyl group (e.g., 254 nm).
4. Sample Preparation:
-
Dissolve the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis and Optimization:
-
Inject 10 µL of the sample.
-
If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 98:2, 90:10).
-
Other alcohol modifiers like ethanol can also be evaluated.[1]
Quantitative Data Summary (Example):
| Mobile Phase (Hexane:Isopropanol) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| 98:2 | 12.5 | 13.1 | 1.2 |
| 95:5 | 8.2 | 8.6 | 1.4 |
| 90:10 | 5.1 | 5.3 | 1.1 |
Protocol 2: Derivatization to Benzoate Esters for Enhanced Separation
This protocol describes the conversion of the cyclobutanol isomers to their corresponding benzoate esters, which may be more readily separated.
1. Reaction Setup:
-
To a solution of the 3-Benzyloxymethylcyclobutanol isomeric mixture (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in dry dichloromethane (0.1 M), add triethylamine (1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
2. Acylation:
-
Slowly add benzoyl chloride (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
3. Work-up and Purification:
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude mixture of benzoate esters can then be subjected to column chromatography, where the bulkier ester group may lead to improved separation.
Visualizations
Caption: Workflow for the separation of cis/trans isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Side Reactions in Cyclobutane Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the functionalization of cyclobutane rings. The content is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ring Integrity and Rearrangements
Question 1: My reaction is yielding significant amounts of ring-opened or ring-expanded products. What is causing this and how can I prevent it?
Answer: Ring-opening and ring-expansion are common side reactions in cyclobutane chemistry, primarily driven by the relief of ring strain (approximately 26 kcal/mol).[1][2][3] These reactions often proceed through carbocationic intermediates, which can readily rearrange.
Potential Causes & Troubleshooting Strategies:
-
Carbocation Formation: Reactions involving carbocationic intermediates, such as certain SN1 type reactions or reactions under strongly acidic conditions, are prone to ring expansion to form more stable cyclopentyl systems.[4]
-
Solution: Avoid strongly acidic conditions or reagents that promote carbocation formation. Opt for reaction pathways that proceed through concerted mechanisms or involve anionic or radical intermediates. If a carbocation is unavoidable, using non-polar solvents can sometimes suppress rearrangement by minimizing stabilization of the charged intermediate.
-
-
Lewis Acid Catalysis: Lewis acids can promote the formation of carbocationic intermediates, leading to ring-opening or rearrangement.[2][5][6]
-
Solution: Carefully screen Lewis acids and reaction conditions. Milder Lewis acids may be less prone to inducing rearrangements. Lowering the reaction temperature can also help to control these side reactions. In some cases, using a Brønsted acid might offer a different reaction pathway with fewer rearrangements.[7]
-
-
Thermal Stress: High reaction temperatures can provide the activation energy needed for ring-opening or rearrangement, especially for strained cyclobutane derivatives.[8][9]
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Microwave irradiation, in some instances, can promote desired reactions at lower bulk temperatures over shorter reaction times, potentially minimizing thermal decomposition and rearrangement.[8]
-
Stereochemistry Control
Question 2: I am losing the desired stereochemistry during the functionalization of my cyclobutane. How can I improve stereocontrol?
Answer: Loss of stereochemistry can occur through various mechanisms, including the formation of planar intermediates (like enolates or carbocations) or through epimerization under the reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Enolate Formation: If the functionalization involves a cyclobutanone, base-catalyzed reactions can lead to the formation of a planar enolate intermediate. Subsequent reaction with an electrophile can occur from either face, leading to a mixture of diastereomers or racemization.[3]
-
Solution: Employ sterically hindered bases to favor the formation of the kinetic enolate, which may offer better facial selectivity. Alternatively, using pre-formed enolates (e.g., lithium or silyl enol ethers) under carefully controlled conditions can improve stereoselectivity. Chiral auxiliaries or catalysts can also be employed to direct the approach of the electrophile.[10][11]
-
-
Carbocation Intermediates: As mentioned previously, the formation of a planar carbocation can lead to the loss of a stereocenter.
-
Solution: Avoid reaction conditions that favor carbocation formation.
-
-
Radical Intermediates: While radical reactions can sometimes be stereospecific, the formation of a radical intermediate can also lead to racemization if the radical has a sufficient lifetime to undergo inversion.
-
Solution: Use radical reactions that proceed via a rapid trapping of the initially formed radical. The use of chiral catalysts in radical reactions is an emerging area that may offer solutions.
-
Regioselectivity in C-H Functionalization
Question 3: My C-H functionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of cyclobutanes can be challenging due to the presence of multiple, electronically similar C-H bonds. The outcome is often influenced by steric and electronic factors, as well as the catalyst and directing groups used.
Potential Causes & Troubleshooting Strategies:
-
Lack of a Directing Group: Without a directing group, the functionalization may occur at the most sterically accessible or electronically activated C-H bond, which can lead to mixtures.
-
Solution: Introduce a directing group onto the cyclobutane substrate. A wide variety of directing groups are available that can chelate to the metal catalyst and direct the functionalization to a specific C-H bond (e.g., ortho to the directing group).[8]
-
-
Poor Catalyst Control: The choice of catalyst and ligands can have a profound impact on regioselectivity.
-
Solution: Screen a variety of metal catalysts (e.g., Rh, Pd, Ru) and ligands. Different catalysts can exhibit different preferences for C-H bond activation. For example, in rhodium-catalyzed C-H insertion reactions, changing the catalyst can switch the selectivity between 1,1- and 1,3-disubstituted products.[10][12]
-
-
Substrate Electronics and Sterics: The inherent electronic and steric properties of the substituents on the cyclobutane ring will influence the reactivity of adjacent C-H bonds.
-
Solution: Modify the substrate to electronically activate or deactivate certain positions or to sterically block undesired reaction sites.
-
| Catalyst | Regioselectivity | Reference |
| Rhodium(II) catalysts | Can be tuned to favor 1,1- or 1,3-disubstitution | [10][12] |
| Palladium catalysts | Often used with directing groups for selective arylation | [8] |
Photochemical Reactions
Question 4: My photochemical [2+2] cycloaddition is giving low yields and multiple byproducts, including decomposition.
Answer: Photochemical reactions can be sensitive to various parameters, and side reactions such as E/Z isomerization of the starting material, decomposition, or the formation of undesired constitutional isomers and stereoisomers are common.[13][14]
Potential Causes & Troubleshooting Strategies:
-
Incorrect Wavelength or Photosensitizer: The energy of the light and the choice of photosensitizer are critical for selectively exciting the desired reactant and promoting the cycloaddition pathway.[15]
-
Solution: Screen different light sources (e.g., different wavelength lamps) and photosensitizers. For electron-rich olefins, a triplet sensitizer like thioxanthone might be necessary. In some cases, direct excitation at a specific wavelength might be required.[15]
-
-
E/Z Isomerization: The starting alkene may isomerize under the photochemical conditions, leading to a mixture of cyclobutane products.[14][15]
-
Solution: If isomerization is observed, consider using a flow photochemistry setup to minimize the exposure time of the product to the light source. Alternatively, a different photosensitizer or solvent may suppress this side reaction.
-
-
Photochemical Cleavage: The cyclobutane product itself can be photolabile and undergo cleavage back to the starting alkenes or other decomposition pathways.[16][17]
-
Solution: Use a filter to cut off wavelengths that might be absorbed by the product. As with isomerization, flow chemistry can be beneficial by removing the product from the irradiated zone as it is formed.
-
Key Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acids to Minimize Ring Rearrangement
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cyclobutane-containing substrate (1.0 equiv).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) to achieve a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: In a separate flask, prepare a stock solution of the Lewis acid to be screened (e.g., Bi(OTf)3, Sc(OTf)3, Yb(OTf)3, AlCl3) in the same anhydrous solvent.[7] Add the Lewis acid solution (typically 5-20 mol%) dropwise to the cooled reaction mixture.
-
Reactant Addition: Add the second reactant (e.g., nucleophile, electrophile) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals, quantifying the ratio of desired product to rearranged/ring-opened byproduct.
-
Workup: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 for acidic conditions).
-
Extraction and Analysis: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Analyze the crude product mixture by 1H NMR to determine the product distribution accurately.
Protocol 2: General Procedure for Directed C-H Functionalization
-
Substrate Preparation: Synthesize the cyclobutane substrate bearing a suitable directing group (e.g., an 8-aminoquinoline amide for palladium-catalyzed arylation).[18]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the directed cyclobutane substrate (1.0 equiv), the coupling partner (e.g., an aryl iodide, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and any necessary additives (e.g., a ligand, an oxidant) to a reaction vessel.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., toluene, HFIP).[8]
-
Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature for the specified time.
-
Monitoring: Monitor the reaction for the consumption of starting material and the formation of the desired product, while also checking for the formation of any regioisomeric byproducts.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification and Analysis: Concentrate the filtrate and purify the residue by column chromatography. Analyze the fractions to isolate and quantify the desired regioisomer and any other isomers formed. The structure of the major product should be confirmed by NMR and/or X-ray crystallography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones [organic-chemistry.org]
- 10. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in [2+2] cycloaddition reactions for the synthesis of cyclobutane rings.
Troubleshooting Guide
This guide addresses common issues encountered during [2+2] cycloaddition experiments in a question-and-answer format.
Question 1: Why is the yield of my [2+2] cycloaddition reaction consistently low?
Answer:
Low yields in [2+2] cycloaddition reactions can stem from several factors, ranging from reaction conditions to substrate stability. Consider the following troubleshooting steps:
-
Reaction Type and Conditions:
-
Photochemical Reactions: Ensure the light source wavelength is appropriate for the substrate's absorption.[1][2] The reaction may also be sensitive to the solvent; for instance, some reactions show improved yields in specific solvents like CH₂Cl₂.[1] Polymerization of starting materials can be a competing side reaction, which can sometimes be mitigated by adjusting the solvent or temperature.[1]
-
Thermal Reactions: These reactions can be "forbidden" under thermal conditions and may require high temperatures or pressure, which can lead to decomposition.[3][4][5] Forcing conditions can sometimes result in very low yields (e.g., ~5%).[6] The use of a Lewis acid catalyst can sometimes enable thermal [2+2] cycloadditions to proceed under milder conditions.[4][6]
-
Catalyzed Reactions: Catalyst deactivation can be a significant cause of low yield. Ensure the catalyst is handled under appropriate atmospheric conditions (e.g., inert atmosphere if air-sensitive) and that the reagents and solvents are sufficiently pure.
-
-
Reagent and Substrate Purity: Impurities in starting materials or solvents can quench excited states in photochemical reactions or poison catalysts.[7] Ensure all reagents are purified before use. The purity of the reactant itself is also crucial.[7]
-
Reaction Monitoring and Quenching: It is critical to monitor the reaction progress to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition.[7] If the reaction stalls, adding more reagent might drive it to completion. Conversely, if decomposition is observed before the starting material is consumed, quenching early might be necessary to preserve the product that has formed.[7]
-
Workup Procedure: Significant product loss can occur during the workup and purification stages.[7] Ensure complete extraction of the product and thorough rinsing of any drying agents or chromatography materials.[7]
Question 2: How can I improve the stereoselectivity of my [2+2] cycloaddition reaction?
Answer:
Controlling stereoselectivity is a common challenge in [2+2] cycloaddition reactions. The outcome is often influenced by the reaction mechanism, solvent, and catalyst choice.
-
Solvent Effects: The polarity of the solvent can significantly influence the stereochemical outcome. For instance, in some Staudinger [2+2] cycloadditions, polar solvents favor the formation of trans-β-lactams.[8] Non-polar solvents like hexanes or benzene may favor products with a smaller overall dipole, such as anti-head-to-tail isomers.[9]
-
Catalyst Control: The use of chiral Lewis acids or transition metal catalysts is a powerful strategy for inducing enantioselectivity. For example, chiral oxazaborolidine-AlBr₃ complexes have been shown to catalyze highly enantioselective [2+2] cycloadditions.[10] The choice of catalyst can also influence diastereoselectivity.[6]
-
Reaction Mechanism: Understanding the reaction mechanism (e.g., concerted, diradical, or zwitterionic) is key to predicting and controlling stereochemistry.[3][9] In photochemical reactions, the spin state (singlet or triplet) of the excited species can dictate the stereochemical outcome.[9] For thermal reactions of ketenes, the cycloaddition often proceeds through a suprafacial-antarafacial transition state.[5]
-
Substrate Structure: The steric and electronic properties of the substituents on the reacting alkenes can have a profound impact on the stereoselectivity of the cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What are the main types of [2+2] cycloaddition reactions used for cyclobutane synthesis?
A: The three main classes of [2+2] cycloaddition reactions are:
-
Photochemical [2+2] Cycloadditions: These reactions are initiated by UV or visible light, which excites one of the alkene components to a higher energy state.[11][12][13] They are particularly useful for synthesizing strained four-membered rings.[12]
-
Thermal [2+2] Cycloadditions: While often symmetry-forbidden, thermal [2+2] cycloadditions can occur with specific substrates like ketenes or under forcing conditions such as high pressure.[3][5][12][14]
-
Metal-Catalyzed [2+2] Cycloadditions: Transition metals or Lewis acids can catalyze [2+2] cycloadditions, often enabling reactions that are otherwise difficult and allowing for greater control over selectivity.[6][15][16]
Q2: How do I choose the right solvent for my [2+2] cycloaddition?
A: Solvent choice can be critical. In photochemical reactions, the solvent should be transparent at the irradiation wavelength. The polarity of the solvent can influence reaction rates and stereoselectivity.[8][9][17] For example, aqueous solvents can stabilize zwitterionic intermediates, potentially changing a one-step reaction mechanism to a two-step one.[17] It is often necessary to screen several solvents to find the optimal conditions for a new reaction.[1]
Q3: My photochemical reaction is not working. What should I check?
A: For photochemical reactions, consider the following:
-
Wavelength of Light: Ensure the wavelength of your light source corresponds to an absorption band of one of your reactants or a photosensitizer.[1][2]
-
Quantum Yield: Some molecules have low quantum yields for the desired photoreaction due to competing processes like cis-trans isomerization.[18]
-
Degassing: Dissolved oxygen can quench excited triplet states. Degassing the solvent prior to irradiation can sometimes improve results.
-
Concentration: The concentration of reactants can influence whether an intermolecular or intramolecular reaction is favored.
Q4: Can [2+2] cycloadditions be used in drug development?
A: Yes, cyclobutane motifs are present in a number of natural products and pharmaceuticals with diverse biological activities.[15][19] The [2+2] cycloaddition is a primary method for synthesizing these structures, making it a valuable tool in medicinal chemistry and drug discovery.[15]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature on the optimization of various [2+2] cycloaddition reactions.
Table 1: Optimization of a High-Pressure [2+2] Cycloaddition
| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2 | 21 | 19 | 45 |
| 2 | 2 | 50 | 19 | 65 |
| 3 | 2 | 75 | 19 | 68 |
| 4 | 3 | 21 | 19 | 62 |
| 5 | 3 | 50 | 4 | 70 |
| 6 | 3 | 50 | 19 | 83 |
| 7 | 3 | 75 | 19 | 75 |
| 8 | 4 | 21 | 19 | 70 |
| 9 | 4 | 50 | 4 | 75 |
| 10 | 4 | 50 | 19 | 80 |
| 11 | 4 | 75 | 19 | 78 |
Data adapted from a study on hyperbaric [2+2] cycloaddition reactions.[3]
Table 2: Solvent and Wavelength Effects in a Photochemical [2+2] Cycloaddition
| Entry | Wavelength (nm) | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | 370 | CH₂Cl₂ | 75 | 65:35 |
| 2 | 390 | CH₂Cl₂ | 60 | 65:35 |
| 3 | 370 | Acetone | 70 | 60:40 |
| 4 | 370 | Acetonitrile | 65 | 60:40 |
| 5 | 370 | Toluene | 50 | 55:45 |
| 6 | 370 | THF | 45 | 55:45 |
| 7 | 370 | HFIP | <5 | - |
Data synthesized from an optimization study on the photochemical cycloaddition of N-benzyl maleimide with styrene.[1]
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
-
In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).
-
Add CH₂Cl₂ (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon.
-
Stir the reaction mixture under UVA LED (e.g., Kessil PR 160L, 370 nm) irradiation under an argon atmosphere for 16–70 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is adapted from a published procedure.[1]
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
-
Flame-dry a two-necked, 500 mL round-bottomed flask equipped with a magnetic stir bar under vacuum and cool to room temperature.
-
Backfill the flask with nitrogen and add the acid chloride (e.g., diphenylacetyl chloride, 1.0 equivalent).
-
Evacuate and backfill with nitrogen three times.
-
Add dry dichloromethane and triethylamine (1.02 equivalents) via syringe. Stir at room temperature for 30 minutes to generate the ketene in situ.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the alkene (e.g., cyclopentene, 2.1 equivalents) via syringe.
-
Slowly add a solution of a Lewis acid (e.g., ethylaluminum dichloride, 1 M in hexanes, 2.5 equivalents) dropwise over 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction for 1 hour at -78 °C.
-
Quench the reaction and proceed with aqueous workup.
-
Purify the product by column chromatography and/or recrystallization.
This is a representative protocol based on a published synthesis.[6]
Visualizations
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. An elusive thermal [2 + 2] cycloaddition driven by visible light photocatalysis: tapping into strain to access C2-symmetric tricyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aklectures.com [aklectures.com]
- 14. youtube.com [youtube.com]
- 15. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Cyclobutanol Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar cyclobutanol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar cyclobutanol compounds?
The primary challenges stem from their high polarity, which can lead to:
-
Poor retention in reversed-phase chromatography: Highly polar compounds have a strong affinity for polar mobile phases and interact weakly with non-polar stationary phases (like C18), often resulting in elution near the solvent front.[1][2]
-
Strong retention and peak tailing in normal-phase chromatography: The polar hydroxyl group of cyclobutanol can interact strongly with polar stationary phases like silica gel, causing streaking, broad peaks, or even irreversible adsorption.[3][4]
-
High water solubility: This makes extraction from aqueous reaction mixtures with common organic solvents inefficient.[3][5]
-
Difficulty in crystallization: The high polarity can make it challenging to find a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[6][7]
-
Presence of isomers: Synthetic routes often produce diastereomers (e.g., cis/trans isomers) with very similar polarities, making them difficult to separate.[3]
Q2: Which chromatographic method is best for my polar cyclobutanol compound?
The best method depends on the specific properties of your compound and the impurities present. Here’s a general guide:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the most effective technique for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. As the aqueous content increases, polar compounds are eluted.[2][8][9]
-
Reversed-Phase (RP) HPLC with modifications: While standard C18 columns can be problematic, options like polar-endcapped or polar-embedded columns are designed to improve the retention of polar analytes.[10] Using highly aqueous mobile phases or specific ion-pairing agents can also enhance retention, though the latter may not be compatible with mass spectrometry.
-
Normal-Phase Flash Chromatography: Suitable for less polar cyclobutanol derivatives or when a non-aqueous system is preferred. A common stationary phase is silica gel, with mobile phases like ethyl acetate/hexanes or methanol/dichloromethane.[11][12] For very polar compounds that don't move from the baseline, adding a small amount of ammonium hydroxide to the methanol can be effective.[13]
-
Reversed-Phase Flash Chromatography: A good option for moderately polar compounds and for removing non-polar impurities.
Q3: My polar cyclobutanol compound is stuck on the baseline of my silica gel TLC plate. What should I do?
This is a common issue with highly polar compounds. Here are some strategies:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[3]
-
Use a Stronger Polar Solvent: Switch to more polar solvents. For example, a mixture of chloroform, methanol, and water can be effective for very polar compounds.[14]
-
Add a Modifier: For basic cyclobutanol derivatives, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase can improve elution and reduce peak tailing by neutralizing acidic silanol groups on the silica. For acidic derivatives, adding a small amount of acetic or formic acid can be beneficial.
-
Consider Alternative Stationary Phases: If adjusting the mobile phase is insufficient, try a different stationary phase for your TLC and column. Options include:
-
Reversed-Phase Silica (C18): Use a polar mobile phase (e.g., water/acetonitrile). Your polar compound will likely have a higher Rf value.[3]
-
Alumina (basic or neutral): This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[11]
-
Diol-Functionalized Silica: This can offer different selectivity for polar compounds.[3]
-
Q4: How do I choose a suitable solvent for recrystallizing a polar cyclobutanol compound?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7][15]
-
"Like Dissolves Like": Since cyclobutanols are polar, start with polar solvents. Common choices include water, ethanol, methanol, or acetone.[7][16]
-
Solvent Pairs: If a single solvent isn't ideal, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar compounds include ethanol/water or acetone/hexane.[6][16]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[6]
Troubleshooting Guides
Chromatography
Issue: Peak Tailing in HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silanols | Lower the mobile phase pH (e.g., to 3.0) to protonate residual silanol groups on the silica surface, reducing their interaction with the polar analyte.[17] Use a highly deactivated, end-capped column to minimize the number of accessible silanols.[17][18] |
| Column Overload | Reduce the sample concentration or injection volume.[18] If all peaks are tailing, this is a likely cause. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of your cyclobutanol derivative to maintain a single ionic form. Use a buffer to maintain a stable pH.[18] |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[17][18] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[10] |
Recrystallization
Issue: Compound "Oils Out" Instead of Crystallizing
| Possible Cause | Troubleshooting Steps |
| Solution is Cooling Too Quickly | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| High Concentration of Impurities | The impurities are depressing the melting point of your compound. Try purifying the material by another method (e.g., flash chromatography) first. |
| Boiling Point of Solvent is Higher than Compound's Melting Point | Choose a solvent with a lower boiling point.[6] |
| Solution is Supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then attempt to cool it slowly again. |
Issue: Poor Recovery of Crystals
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[19] |
| Compound is Too Soluble in Cold Solvent | Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent or solvent pair where the compound has lower solubility at cold temperatures. |
| Premature Crystallization During Filtration | If performing a hot filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask to prevent the compound from crystallizing in the funnel. |
| Incomplete Transfer of Crystals | After filtering, rinse the crystallization flask with a small amount of ice-cold mother liquor to transfer any remaining crystals to the filter funnel. |
Experimental Protocols & Workflows
Protocol 1: HILIC Flash Chromatography
This protocol is suitable for purifying highly polar cyclobutanol compounds that are poorly retained by reversed-phase chromatography.
-
Stationary Phase: Silica gel flash column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Deionized Water (can contain a modifier like 0.1% formic acid or acetic acid for better peak shape)
-
-
Sample Preparation: Dissolve the crude cyclobutanol compound in a minimum volume of a solvent mixture that is weaker than the initial mobile phase (e.g., 95:5 ACN:Water). If solubility is an issue, dissolve in a stronger solvent (like pure water or methanol) and adsorb onto a small amount of Celite or silica gel. Dry this mixture under vacuum to create a solid sample for "dry loading".[20]
-
Column Equilibration: Equilibrate the silica column with the initial mobile phase composition (e.g., 95:5 ACN:Water) for at least 5 column volumes.
-
Elution: Load the sample onto the column. Begin elution with a shallow gradient, gradually increasing the percentage of water. A typical gradient might be:
-
95% ACN / 5% Water for 2 column volumes.
-
Gradient from 5% to 30% Water over 10-15 column volumes.
-
Hold at 30% Water for 2-3 column volumes.
-
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be facilitated by lyophilization (freeze-drying).
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
This protocol is a common method for purifying solid polar cyclobutanol derivatives.
-
Solvent Selection: Confirm that your compound is soluble in ethanol and less soluble in water.
-
Dissolution: Place the crude solid cyclobutanol compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until the solution just begins to turn persistently cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Liquid-Liquid Extraction from an Aqueous Solution
This protocol is for extracting a neutral cyclobutanol compound from an aqueous reaction mixture.
-
Setup: Place the aqueous solution containing the cyclobutanol compound into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.[21]
-
Solvent Addition: Add an immiscible organic solvent in which the cyclobutanol is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[5] The volume of the organic solvent should typically be about one-third to one-half the volume of the aqueous layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 1-2 minutes, venting frequently to release pressure.[21]
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper. Drain the bottom layer into a clean flask. If the organic layer is on the bottom (e.g., dichloromethane), drain it into a flask labeled "Organic Extracts". If the organic layer is on top (e.g., diethyl ether), drain the bottom aqueous layer into a separate flask and then pour the top organic layer out through the top of the funnel into the "Organic Extracts" flask.
-
Repeat: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to help remove dissolved water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude extracted product.
Data Tables
Table 1: Common Solvents for Polar Cyclobutanol Purification
| Purification Method | Solvent/System | Use Case |
| Normal-Phase Chromatography | Ethyl Acetate / Hexanes | Good for moderately polar cyclobutanols.[11] |
| Methanol / Dichloromethane | For more polar cyclobutanols.[11] | |
| 1-10% NH₄OH in Methanol / DCM | For very polar or basic cyclobutanols that streak on silica.[13] | |
| HILIC | Acetonitrile / Water (+ optional acid) | Excellent for highly polar, water-soluble cyclobutanols.[2][8] |
| Reversed-Phase Chromatography | Water / Acetonitrile or Water / Methanol | General purpose for moderately polar compounds on RP columns. |
| Recrystallization | Ethanol / Water | Good solvent pair for many solid polar organic molecules.[6] |
| Acetone / Hexanes | Another common solvent pair. | |
| Ethanol or Methanol | Single solvent for compounds with appropriate solubility profile.[16] | |
| Liquid-Liquid Extraction | Diethyl Ether, Ethyl Acetate, Dichloromethane | Common solvents to extract cyclobutanol from aqueous solutions.[5] |
Table 2: Physical Properties of Cyclobutanol
| Property | Value | Reference |
| Boiling Point | 122-124 °C | [1] |
| 123 °C / 733 mmHg | [4] | |
| Density | 0.921 g/mL at 25 °C | [4] |
| Solubility in Water | Partially miscible/soluble | [1][4][19] |
| Solubility in Organic Solvents | Readily soluble in common organic solvents | [1] |
References
- 1. Cyclobutanol - general description and application [georganics.sk]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanol | 2919-23-5 [chemicalbook.com]
- 5. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Cyclobutanol, 96% | Fisher Scientific [fishersci.ca]
- 20. teledynelabs.com [teledynelabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions with Cyclobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutane derivatives. Due to their inherent ring strain, these compounds present unique challenges and opportunities in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cyclobutane's reactivity?
A1: The primary driver of cyclobutane's reactivity is its significant ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles are compressed to approximately 88°-90° from the ideal 109.5° for sp³ hybridized carbon atoms, creating substantial angle strain.[1][2][3][4][5] Additionally, the hydrogen atoms on adjacent carbon atoms are partially eclipsed, leading to torsional strain.[3][5] This stored energy, estimated to be around 26.3 kcal/mol, makes the cyclobutane ring susceptible to reactions that relieve this strain, such as ring-opening.[2][3][6][7][8]
Q2: How does the puckered conformation of cyclobutane affect its stability?
A2: Cyclobutane is not a planar molecule; it adopts a puckered or "butterfly" conformation.[1][3] This puckering slightly reduces the torsional strain that would be present in a completely flat structure by moving the hydrogen atoms further apart.[3][8] However, this comes at the cost of a slight increase in angle strain as one carbon atom is pushed out of the plane of the other three.[1] This trade-off between angle and torsional strain results in the puckered conformation being the most energetically favorable state for the cyclobutane ring.[8]
Q3: What are the most common classes of reactions involving cyclobutanes?
A3: Due to their inherent strain, cyclobutane derivatives are versatile intermediates that can undergo a variety of transformations. Common reaction classes include:
-
Thermal Reactions: Thermolysis of cyclobutane typically leads to cleavage into two ethylene molecules.[9][10][11]
-
Photochemical Reactions: [2+2] photocycloadditions are a primary method for synthesizing cyclobutane rings.[1][12][13][14] Conversely, photochemical cleavage can also occur.[12]
-
Acid-Catalyzed Reactions: Acids can promote ring-opening and rearrangement reactions of cyclobutane derivatives.[15][16][17]
-
Base-Catalyzed Reactions: Bases can facilitate eliminations and rearrangements.[18][19][20]
-
Metal-Catalyzed Reactions: Transition metals are widely used to mediate a variety of transformations, including C-C bond cleavage, ring expansions, and cross-coupling reactions.[21][22][23][24][25]* Nucleophilic Ring-Opening: The strained ring can be opened by various nucleophiles. [16][26][27] Q4: How can I introduce a cyclobutane moiety into a complex molecule for drug discovery?
A4: Incorporating a cyclobutane ring can be a valuable strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. [8][28]Common synthetic strategies include:
-
[2+2] Cycloaddition Reactions: This is a powerful method for forming the cyclobutane ring, often with good stereocontrol. [13][14][29]Photochemical and metal-catalyzed variants are widely used.
-
Intramolecular Cyclization: Cyclization of appropriately substituted acyclic precursors can form the four-membered ring. [29]* Ring Expansion of Cyclopropanes: Certain cyclopropane derivatives can be converted to cyclobutanes. [29]* Use of Cyclobutane Building Blocks: A variety of functionalized cyclobutane derivatives are commercially available and can be incorporated into larger molecules using standard synthetic transformations. [28][30]
Troubleshooting Guides
Issue 1: Low Yield in [2+2] Photocycloaddition Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Insufficient irradiation energy or incorrect wavelength. | Optimize the reaction time and the distance from the light source. Ensure the lamp's wavelength matches the absorption maximum of the photosensitizer or one of the reactants. |
| Inefficient photosensitizer. | Screen different photosensitizers (e.g., thioxanthone, benzophenone) to find one with appropriate triplet energy for efficient energy transfer. [31] | |
| Quenching of the excited state. | Degas the solvent to remove oxygen, which can quench triplet states. Ensure starting materials and solvent are free of impurities that may act as quenchers. | |
| Formation of side products (e.g., polymers, decomposition) | High concentration of reactants. | For intermolecular reactions, run the reaction at lower concentrations to favor the desired cycloaddition over polymerization. [31] |
| Photodegradation of product. | Monitor the reaction progress and stop it once the starting material is consumed to prevent subsequent photochemical reactions of the product. Use a filter to cut off shorter, more energetic wavelengths if necessary. | |
| Poor regioselectivity or stereoselectivity | Lack of directing groups or chiral auxiliaries. | Introduce coordinating groups on the substrates to direct the cycloaddition. For stereocontrol, use chiral auxiliaries or chiral catalysts. [29] |
| Reaction run at high temperature. | Perform the reaction at lower temperatures to enhance selectivity, as thermal energy can overcome the small energy differences between transition states leading to different isomers. |
Issue 2: Uncontrolled Ring-Opening of a Cyclobutane Derivative
| Symptom | Possible Cause | Suggested Solution |
| Desired cyclobutane product is unstable and undergoes ring-opening during workup or purification. | Presence of acid or base. | Neutralize the reaction mixture carefully before workup. Use a neutral alumina or silica gel for chromatography, or consider purification by distillation or crystallization if possible. |
| High temperature during purification. | Avoid excessive heating. Use techniques like short-path distillation under high vacuum or perform chromatography at room temperature or below. | |
| Strain-activated C-C bond cleavage. | The presence of certain activating groups (e.g., donor-acceptor substitution) can make the cyclobutane ring more susceptible to cleavage. [26][27]If possible, modify the synthetic route to introduce such groups later or use protecting groups. | |
| Ring-opening occurs during a subsequent reaction step. | Reaction conditions are too harsh. | Explore milder reaction conditions (e.g., lower temperature, less reactive reagents). For example, if a strong acid is causing ring-opening, try a weaker acid or a Lewis acid that is less prone to promoting this side reaction. |
| Metal catalyst promotes C-C bond cleavage. | Certain transition metals (e.g., Rh, Pd) can insert into the strained C-C bonds of cyclobutanes. [21][22][24]Screen different catalysts and ligands, or consider a metal-free alternative for the desired transformation. |
Quantitative Data
Table 1: Ring Strain Energies of Cycloalkanes
| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ Group (kcal/mol) | Reference |
| Cyclopropane | 3 | 27.6 | 9.2 | [3][6][7] |
| Cyclobutane | 4 | 26.3 | 6.6 | [2][3][6][7][8] |
| Cyclopentane | 5 | 7.4 | 1.5 | [2] |
| Cyclohexane | 6 | ~0 | ~0 | [32] |
Table 2: Activation Free Energies for Cyclobutane-Fused Lactone Hydrolysis
| Reaction Condition | Mechanism | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
| Alkaline | BAC2 | 15.4 | [19] |
| Acidic | AAC2 | 24.2 | [15][19] |
| Acidic | AAL1 | 37.1 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed Synthesis of Cyclobutanes
This protocol is adapted from a method for the synthesis of functionalized cyclobutanes via a radical addition-polar cyclization cascade. [33] Materials:
-
Alkylboronic ester
-
Haloalkyl alkene
-
Photoredox catalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Solvent (e.g., DMSO, DMF, or acetonitrile)
-
Light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, combine the alkylboronic ester (1.0 equiv), the haloalkyl alkene (1.2 equiv), and the photoredox catalyst (1-5 mol%).
-
Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture and irradiate with the light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane derivative.
Protocol 2: Lewis Acid-Mediated Ring-Opening of a Donor-Acceptor Cyclobutane
This protocol is based on the Friedel-Crafts-type reaction of donor-acceptor cyclobutanes with electron-rich arenes. [26][27] Materials:
-
Donor-acceptor cyclobutane
-
Electron-rich arene (or other nucleophile like a thiol)
-
Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the donor-acceptor cyclobutane (1.0 equiv) and the electron-rich arene (1.5-2.0 equiv) in anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Photoredox-Catalyzed Cyclobutane Synthesis.
Caption: Logical Relationship of Ring Strain and Reactivity in Cyclobutane.
Caption: Troubleshooting Logic for Low Yield in [2+2] Cycloadditions.
References
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 25. Cyclobutanes in catalysis. | Semantic Scholar [semanticscholar.org]
- 26. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. lifechemicals.com [lifechemicals.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Cyclobutane synthesis [organic-chemistry.org]
- 31. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid ring-opening of cyclobutanol under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of handling this strained ring system under acidic conditions, with a primary focus on preventing undesirable ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: Why is cyclobutanol prone to ring-opening under acidic conditions?
A1: The four-membered ring of cyclobutanol possesses significant ring strain (approximately 26 kcal/mol). Under acidic conditions, the hydroxyl group is protonated, transforming it into an excellent leaving group (water). Departure of water generates a highly unstable cyclobutyl carbocation. To relieve the inherent ring strain, this carbocation readily undergoes rearrangement, most commonly a ring expansion to form a more stable five-membered cyclopentyl carbocation. This process is a type of semipinacol rearrangement.[1]
Q2: What are the common ring-opened byproducts observed in acid-catalyzed reactions of cyclobutanol?
A2: The primary byproduct is typically a cyclopentene derivative, resulting from ring expansion followed by elimination of a proton.[1] For substituted cyclobutanols, a mixture of rearranged and unrearranged elimination products can be formed. For example, the acid-catalyzed dehydration of 1-methylcyclobutanol can yield 1-methylcyclobutene and methylenecyclobutane (unrearranged) as well as isoprene (ring-opened).
Q3: What general strategies can be employed to prevent the ring-opening of cyclobutanol?
A3: There are three main strategies to suppress the acid-catalyzed ring-opening of cyclobutanol:
-
Control of Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product (e.g., substitution or dehydration without rearrangement) over the thermodynamically more stable ring-expanded product.[2][3]
-
Choice of Acid Catalyst: Utilizing milder Brønsted acids (e.g., phosphoric acid instead of sulfuric acid) or specific Lewis acids can minimize the formation of the carbocation intermediate that leads to rearrangement.
-
Protecting Group Strategy: The hydroxyl group of cyclobutanol can be protected with a group that is stable under the acidic reaction conditions required for transformations elsewhere in the molecule. This prevents the initial protonation that triggers ring-opening.
Troubleshooting Guides
Issue 1: Unwanted Ring-Expansion During Dehydration to Cyclobutene
Problem: You are attempting to dehydrate cyclobutanol to form cyclobutene using a strong acid like sulfuric acid, but you are observing significant formation of cyclopentene derivatives.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor the thermodynamically stable ring-expanded product. Running the reaction at a lower temperature will favor the kinetically controlled product, cyclobutene.
-
Switch to a Milder Acid: Strong acids like H₂SO₄ readily promote carbocation formation and rearrangement. Consider using 85% phosphoric acid, which is a less aggressive dehydrating agent.[4][5] Montmorillonite KSF clay, a solid acid catalyst, can also be a greener and milder alternative.[6]
-
Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent acid-catalyzed isomerization to the ring-expanded product.
Issue 2: Ring-Opening During Esterification
Problem: You are trying to synthesize a cyclobutyl ester (e.g., cyclobutyl acetate) via Fischer esterification with a carboxylic acid and a strong acid catalyst, but are getting low yields and rearranged byproducts.
Troubleshooting Steps:
-
Use a Milder Catalyst: Instead of strong mineral acids, consider using a Lewis acid catalyst like copper(II) triflate (Cu(OTf)₂), which can be effective for acylations under mild conditions.[7]
-
Two-Step Procedure: First, convert the carboxylic acid to a more reactive derivative like an acid chloride. Then, react the acid chloride with cyclobutanol in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature. This avoids the need for a strong acid catalyst.
-
Protect the Hydroxyl Group: If the rest of your molecule requires harsh acidic conditions, protect the cyclobutanol hydroxyl group as a silyl ether (e.g., TBDMS) before proceeding with the synthesis.
Quantitative Data Summary
The following tables provide a summary of product distributions in reactions involving cyclobutanol derivatives under different conditions. This data illustrates the impact of reaction parameters on the extent of ring-opening.
Table 1: Product Distribution in the Acid-Catalyzed Dehydration of 1-Methylcyclobutanol
| Acid Catalyst | Temperature (°C) | 1-Methylcyclobutene (%) | Methylenecyclobutane (%) | Isoprene (Ring-Opened) (%) | Reference |
| HClO₄ (0.3 M) | Reflux | 45 | 20 | 35 |
Note: This data demonstrates the significant proportion of ring-opened product even with a perchloric acid catalyst.
Table 2: Comparison of Silyl Ether Protecting Group Stability to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources. This table highlights the significantly greater stability of TBDMS ethers compared to TMS ethers under acidic conditions, making TBDMS a suitable protecting group for cyclobutanol.[1]
Experimental Protocols
Protocol 1: Dehydration of a Cycloalkanol using Phosphoric Acid (Adapted for Cyclobutanol)
This protocol is adapted from the dehydration of cyclohexanol and should be optimized for cyclobutanol.
Materials:
-
Cyclobutanol
-
85% Phosphoric acid (H₃PO₄)
-
Boiling chips
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask, add cyclobutanol and 85% phosphoric acid in an appropriate molar ratio (e.g., 4:1 alcohol to acid). Add a few boiling chips.
-
Set up a fractional distillation apparatus. Gently heat the mixture to distill the products. The target, cyclobutene, has a boiling point of 2 °C, so a cold trap collection system is essential. Water will be a co-product.
-
Collect the distillate in a receiver cooled in an ice-salt bath or with dry ice/acetone.
-
Dry the collected distillate over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Characterize the product by GC-MS and NMR to determine the product distribution (cyclobutene vs. ring-expanded products).
Expected Outcome: This milder dehydration method is expected to yield a higher ratio of cyclobutene to ring-expanded byproducts compared to using sulfuric acid. Optimization of temperature and reaction time is crucial.[4][5]
Protocol 2: Protection of Cyclobutanol with a TBDMS Group
This protocol provides a general method for protecting a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust under many acidic conditions.
Materials:
-
Cyclobutanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve cyclobutanol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS-protected cyclobutanol by flash column chromatography.[1][8]
Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF or with mild acid like acetyl chloride in methanol.[9][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. beyondbenign.org [beyondbenign.org]
- 7. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Overcoming challenges in the stereocontrolled synthesis of cyclobutanes
Welcome to the technical support center for the stereocontrolled synthesis of cyclobutanes. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of constructing stereochemically defined cyclobutane rings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the stereocontrolled synthesis of cyclobutanes in a question-and-answer format.
I. Issues in [2+2] Cycloaddition Reactions
Question 1: I am observing low diastereoselectivity in my photochemical [2+2] cycloaddition. What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity in photochemical [2+2] cycloadditions is a frequent issue. The stereochemical outcome is often dictated by the spin dynamics of the excited state (singlet or triplet) and the stability of the resulting diradical or zwitterionic intermediates.[1] Here are some common causes and troubleshooting steps:
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In non-polar solvents, diradical pathways may be favored, leading to different stereochemical outcomes compared to polar solvents where zwitterionic intermediates might be more stable.[1]
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., hexane, benzene, acetonitrile, water) to determine the optimal medium for your desired diastereomer.
-
-
Reaction Temperature: Temperature can affect the conformational flexibility of the reactants and the stability of intermediates.
-
Troubleshooting: Running the reaction at lower temperatures can sometimes enhance diastereoselectivity by favoring the kinetically controlled product.
-
-
Photosensitizer: For reactions proceeding through a triplet state, the choice of photosensitizer is critical.
-
Troubleshooting: If using a photosensitizer, experiment with different ones (e.g., benzophenone, thioxanthone) to find one that promotes the desired stereochemical pathway.[2]
-
-
Use of Chiral Auxiliaries or Templates: Attaching a chiral auxiliary to one of the reactants can effectively shield one face of the molecule, directing the cycloaddition to occur from the less hindered side.[3]
-
Troubleshooting: Consider incorporating a chiral auxiliary into your substrate design.
-
Question 2: My catalytic enantioselective [2+2] cycloaddition is giving low enantiomeric excess (ee). What should I investigate?
Answer: Achieving high enantioselectivity in catalytic [2+2] cycloadditions depends heavily on the catalyst system and reaction conditions. Low ee can often be traced back to several factors:
-
Catalyst Purity and Activity: The purity and activity of the chiral catalyst are paramount. Impurities can poison the catalyst or promote a racemic background reaction.
-
Troubleshooting: Ensure the catalyst and ligands are of high purity. If synthesizing the catalyst in-house, rigorously purify it. Consider preparing a fresh batch or sourcing it from a reliable commercial supplier.
-
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the enantioselectivity.
-
Troubleshooting:
-
Temperature: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
-
Solvent: Screen a variety of anhydrous solvents.
-
Concentration: Vary the concentration of the substrate and catalyst.
-
-
-
Ligand Choice: The structure of the chiral ligand is crucial for inducing asymmetry.
-
Troubleshooting: If using a modular catalyst system, screen a library of chiral ligands to identify the most effective one for your specific substrate.
-
-
Uncatalyzed Background Reaction: A competing non-catalyzed reaction will produce a racemic product, thus lowering the overall ee.[4]
-
Troubleshooting: Adjust reaction conditions (e.g., lower temperature) to disfavor the uncatalyzed pathway. In photochemical reactions, this can sometimes be addressed by using a light source that selectively excites the catalyst-substrate complex.[4]
-
II. Challenges in Ring-Closing and Ring-Contraction Methods
Question 3: I am attempting a stereoselective ring contraction of a pyrrolidine to a cyclobutane, but the yield is low and I'm observing side products. What could be the issue?
Answer: The stereospecific ring contraction of pyrrolidines to cyclobutanes often proceeds through a 1,4-biradical intermediate formed after nitrogen extrusion.[5][6] Low yields and side products can arise from competing reaction pathways of this intermediate.
-
Formation of Alkene Byproducts: A common side reaction is β-fragmentation of the 1,4-biradical, leading to the formation of an alkene instead of the desired cyclobutane.[5][6]
-
Troubleshooting: The propensity for β-fragmentation can be influenced by the substitution pattern of the pyrrolidine. Modifying the substituents may disfavor this pathway.
-
-
Reaction Conditions: The efficiency of the nitrogen extrusion and subsequent cyclization can be sensitive to the reagents and conditions used.
-
Troubleshooting: Ensure the reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB) and the ammonia source, are fresh and of high quality. Optimize the reaction temperature and time.[7]
-
-
Stereoelectronic Effects: The stereochemistry of the starting pyrrolidine can influence the efficiency of the ring contraction.
-
Troubleshooting: While the reaction is often stereospecific, exploring different diastereomers of the starting material may lead to improved yields for the desired cyclobutane stereoisomer.[8]
-
III. General Troubleshooting
Question 4: My reaction is not proceeding to completion, resulting in a low yield of the desired cyclobutane. What general steps can I take?
Answer: Low conversion can be due to a variety of factors, from reagent quality to suboptimal reaction conditions.
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can inhibit the reaction.
-
Troubleshooting: Use freshly purified reagents and anhydrous solvents. Degas the solvent if the reaction is sensitive to oxygen.
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivating over the course of the reaction.
-
Troubleshooting: Ensure all reagents and solvents are free of potential catalyst poisons. For air-sensitive catalysts, use rigorous inert atmosphere techniques.
-
-
Sub-optimal Reaction Parameters: The temperature, pressure, or reaction time may not be optimal.
-
Troubleshooting: Systematically vary the reaction parameters (temperature, concentration, reaction time) to find the optimal conditions.
-
Quantitative Data Summary
The following tables summarize quantitative data for selected stereocontrolled cyclobutane syntheses.
Table 1: Catalytic Enantioselective [2+2] Cycloadditions
| Catalyst System | Alkene | Ketenophile/Allene | Yield (%) | dr | ee (%) | Reference |
| Chiral Oxazaborolidine-AlBr₃ | Vinyl ethers | Trifluoroethyl acrylate | 87 | >99:1 (exo) | 99 | [9] |
| Rh₂(S-NTTL)₄ / Cuprate | (E)-2-diazo-5-arylpent-4-enoates | - | 76-88 | >20:1 | 91-95 | [10] |
| Chiral Phosphoric Acid / Thioxanthone | Various olefins | α,β-unsaturated β-aryl substituted aldehydes | up to 98 | >20:1 | up to 99 | [11] |
Table 2: Stereoselective Ring Contraction of Pyrrolidines
| Pyrrolidine Substrate | Yield (%) | dr | ee (%) | Reference |
| Optically pure spirooxindole | 46 | >20:1 | 97 | [6] |
| cis-substituted pyrrolidine-2,5-dicarboxylate | 39 | >20:1 | - | [6] |
| trans-pyrrolidine derivative | - | >20:1 | >99 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the stereocontrolled synthesis of cyclobutanes.
Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition
This protocol is adapted from a general procedure for the photocycloaddition of maleimides with alkenes.[2]
Materials:
-
N-Alkyl Maleimide (1.0 equiv)
-
Alkene (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with rubber septum
-
UVA LED lamp (e.g., 370 nm)
-
Argon or Nitrogen source
Procedure:
-
To a glass vial, add the N-alkyl maleimide (0.20 mmol, 1.0 equiv) and the alkene (0.40 mmol, 2.0 equiv).
-
Add CH₂Cl₂ (2.0 mL) to dissolve the reactants.
-
Seal the vial with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Irradiate the stirred reaction mixture with a UVA LED lamp at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adducts.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition
This protocol is a general procedure for the Lewis acid-promoted cycloaddition of an in situ generated ketene with an alkene.[12]
Materials:
-
Acid Chloride (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Alkene (2.1 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes, 2.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add the acid chloride (e.g., 37.8 mmol, 1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the flask to 0 °C and add triethylamine (1.1 equiv) dropwise. Stir for 1 hour at 0 °C.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add the alkene (2.1 equiv) to the reaction mixture.
-
Slowly add the solution of ethylaluminum dichloride (2.5 equiv) dropwise over approximately 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction for an additional hour at -78 °C.
-
Quench the reaction by slowly adding triethylamine, followed by deionized water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Poor Stereoselectivity
The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in cyclobutane synthesis.
Caption: A decision tree for troubleshooting poor stereoselectivity.
General Reaction Scheme: Catalytic Enantioselective [2+2] Cycloaddition
This diagram illustrates a generalized workflow for a catalytic enantioselective [2+2] cycloaddition.
References
- 1. reddit.com [reddit.com]
- 2. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for Cyclobutane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with alternative catalysts for efficient cyclobutane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to traditional thermal methods for cyclobutane synthesis?
A1: The primary alternatives are photochemical and transition-metal-catalyzed [2+2] cycloaddition reactions.[1][2] Visible-light photocatalysis, in particular, has become a popular strategy for its mild reaction conditions and sustainability.[3][4] Catalysts include organic photosensitizers (like thioxanthone), transition metal complexes (based on iridium, ruthenium, gold, and cobalt), and various Lewis acids that can activate substrates under milder conditions.[1][3][5][6]
Q2: Why use a photocatalyst for a [2+2] cycloaddition?
A2: Photocatalysts allow the use of lower-energy visible light instead of high-energy UV radiation, which can cause side reactions and is less selective.[4][7] Photocatalysis enables the synthesis of diverse cyclobutane structures with high efficiency and stereoselectivity under mild conditions.[3][8] Dual-catalysis systems, which combine a photocatalyst with another catalyst, can achieve excellent enantioselectivity.[8]
Q3: What are the advantages of using continuous flow reactors for these reactions?
A3: Continuous flow reactors can significantly improve photocatalytic cyclobutane synthesis by decreasing reaction times, increasing polymer molecular weight (in polymerization contexts), and reducing dispersity compared to batch reactions.[5] This setup also enhances scalability, allowing for the production of gram-scale or larger quantities of material, which is often a limitation in batch photochemical reactions.[5]
Q4: Can alternative catalysts help control stereochemistry?
A4: Yes, controlling stereochemistry is a major advantage of many alternative catalytic systems. Chiral catalysts, including chiral Lewis acids or transition metal complexes with chiral ligands, are effective at inducing enantioselectivity.[1][9] For instance, cobalt complexes with phosphino-oxazoline ligands have been used for enantioselective [2+2] cycloadditions of alkynes and alkenes.[6] Similarly, using chiral auxiliaries on the substrates can provide excellent enantiocontrol, which can be further optimized under continuous flow conditions.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My photocatalytic [2+2] cycloaddition is resulting in a very low yield or recovery of only starting material. What are the common causes and how can I fix this?
| Potential Cause | Troubleshooting Step |
| Inefficient Light Source / Photon Flux | Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength for your photocatalyst's absorption maximum.[10] Check the age and output of the LEDs. Increase light intensity or move the reactor closer to the source. For reactions in larger flasks, ensure uniform irradiation. |
| Catalyst Inactivity or Degradation | Confirm the catalyst's purity and handle air/moisture-sensitive catalysts under an inert atmosphere. Control experiments without the catalyst or light should be performed to confirm its necessity.[11] If catalyst degradation is suspected, consider a more robust catalyst or decrease the reaction temperature. |
| Presence of Quenchers (e.g., Oxygen) | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon, Nitrogen) through the solvent for an extended period. Dissolved oxygen is a common triplet-state quencher in photocatalysis. |
| Poor Substrate Reactivity | The electronic properties of the alkene partners are crucial. Electron-rich and electron-poor olefins often react more readily in photocatalyzed cycloadditions.[5] If using challenging substrates, consider switching to a catalyst with a higher triplet energy or different redox potential. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction.[12] Solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are often effective.[10][11] Perform a solvent screen to identify the optimal medium for your specific substrate and catalyst combination. |
Issue 2: Formation of Undesired Side Products (e.g., Dimers, Polymers)
Question: My reaction is yielding significant amounts of side products, such as homodimers of one alkene partner or oligomers/polymers, instead of the desired heterodimerized cyclobutane. What should I do?
| Potential Cause | Troubleshooting Step |
| Sub-optimal Substrate Concentration | High concentrations can favor intermolecular side reactions like polymerization.[5] Try running the reaction at a higher dilution to favor the desired intramolecular or intermolecular pathway. Conversely, for some intermolecular reactions, increasing the concentration can improve yields.[8] Optimization is key. |
| Favored Homodimerization Pathway | If one alkene is much more reactive, it may preferentially react with itself. Adjust the stoichiometry, for example, by adding the more reactive alkene slowly over the course of the reaction to maintain its low concentration. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and the stability of reactive intermediates.[12] In non-polar solvents, products with a smaller overall dipole may be favored, while polar solvents might favor others.[12] A solvent screen is recommended. |
| Inappropriate Catalyst | The chosen catalyst may be more efficient at promoting the undesired pathway. For example, some sensitizers are known to promote dimerization. Experiment with alternative catalysts (e.g., switching from an organocatalyst to a metal-based one) that may offer different selectivity. |
Issue 3: Poor Diastereo- or Enantioselectivity
Question: I am obtaining the desired cyclobutane product, but as a mixture of stereoisomers with poor diastereomeric ratio (d.r.) or enantiomeric excess (ee). How can I improve selectivity?
| Potential Cause | Troubleshooting Step |
| Flexible Transition State | The stereochemical outcome is determined by the transition state geometry. The use of chiral Lewis acids or transition metal catalysts with bulky, rigid chiral ligands can create a more ordered and sterically hindered environment, favoring the formation of a single stereoisomer.[1][13] |
| Insufficient Catalyst Control | If using a chiral catalyst, ensure there are no achiral Lewis acidic impurities (e.g., from starting materials or glassware) that could catalyze a background reaction. Increasing the catalyst loading might sometimes improve selectivity, but this should be optimized. |
| Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by reducing the energy available for overcoming the activation barrier to the undesired stereoisomeric transition state. |
| Use of Chiral Auxiliaries | Covalently attaching a chiral auxiliary (like an Evans oxazolidinone) to one of the substrates is a robust method to direct the facial selectivity of the cycloaddition.[8] The auxiliary can be cleaved after the reaction to yield the enantioenriched product.[8] |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various alternative catalysts in [2+2] cycloaddition reactions, highlighting the achievable efficiency and selectivity.
| Catalyst System | Substrates | Solvent | Time (h) | Yield (%) | Selectivity (d.r. / ee) | Reference |
| Thioxanthone (Photosensitizer) | Cinnamic Ester Monomers | Not Specified | < 24 | Good to Excellent | Not Specified | [5] |
| [Au(SIPr)Cbz] (Gold Photocatalyst) | Coumarin + Vinyltrimethylsilane | 2-MeTHF | 24 | 79 (gram scale) | Not Specified | |
| Ru(bpy)₃Cl₂ (Photocatalyst) | Acyclic Enones | Not Specified | Not Specified | Good | Excellent d.r. | [3] |
| Chiral Auxiliary + Photosensitizer (Flow) | Cinnamic Acid Derivative | MeCN | 1 | 88 | 93% ee | [8] |
| Ir(dFppy)₃ + Chiral Ligand (Cascade) | Cinnamyl Alcohol + Allyl Acetate | Toluene | Not Specified | Moderate to High | Good d.r., Excellent ee | [9] |
| Co(II) Complex + Chiral Ligand (L8) | 4-Octyne + Methyl Acrylate | Not Specified | Not Specified | 70 | 95% ee | [6] |
Key Experimental Protocols
Protocol: Gold-Catalyzed [2+2] Photocycloaddition of Coumarin and Alkene
This protocol is adapted from the synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis.
-
Reactor Setup: Place an oven-dried vial equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).
-
Reagent Preparation: To the vial, add the coumarin substrate (e.g., 1.0 mmol, 1.0 equiv), the gold photocatalyst [Au(SIPr)Cbz] (e.g., 1-2 mol%), and the alkene coupling partner (e.g., 3.0-5.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) to achieve the desired concentration (e.g., 0.1 M).
-
Irradiation: Seal the vial and place it in a photoreactor equipped with a cooling fan to maintain room temperature. Irradiate the stirred mixture with a 365 nm LED lamp.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Experimental and logical Workflows
Caption: General workflow for a photocatalytic cyclobutane synthesis experiment.
Caption: Decision-making flowchart for troubleshooting common synthesis issues.
Caption: Simplified mechanism of photosensitized [2+2] cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 9. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of cyclobutanol reagents in Pd-catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol reagents in palladium-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent the degradation of your valuable starting materials.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed cross-coupling reaction with a cyclobutanol is giving low yields and a complex mixture of byproducts. What is the most likely cause?
A1: The most common issue is the degradation of the cyclobutanol ring through a process called β-carbon elimination.[1][2] This is often driven by the release of ring strain in the four-membered ring. The palladium catalyst can coordinate to the hydroxyl group of the cyclobutanol, forming a palladium(II) alcoholate. This intermediate can then undergo C-C bond cleavage, leading to ring-opened, ring-expanded, or ring-contracted products instead of the desired cross-coupling product.
Q2: What is β-carbon elimination and why is it so prevalent with cyclobutanols?
A2: β-carbon elimination is a reaction pathway in organometallic chemistry where a carbon-carbon bond β to a metal center is cleaved.[3] In the case of cyclobutanols, the palladium catalyst coordinates to the oxygen, and a C-C bond within the ring is in the β-position relative to the palladium. The high ring strain of the cyclobutane ring provides a thermodynamic driving force for this bond to break, leading to a more stable, open-chain alkylpalladium intermediate.[3][4] This intermediate can then undergo a variety of subsequent reactions, leading to degradation products.
Q3: Can the choice of phosphine ligand influence the degradation of my cyclobutanol?
A3: Absolutely. The choice of ligand is critical and can either promote or mitigate degradation. Bulky, electron-rich biaryl phosphine ligands, such as JohnPhos and SPhos, have been shown to promote a specific type of degradation: a formal [2+2]-retrocyclization, which involves the cleavage of two C-C bonds in the cyclobutanol ring.[5][6] Conversely, other phosphine ligands like triphenylphosphine (PPh₃) have been successfully used in reactions where β-carbon elimination is a desired and controlled step, such as in ring-opening polymerizations.[7][8] Therefore, if you are observing degradation, your ligand may be facilitating an unwanted reaction pathway.
Q4: Are there any general strategies to prevent β-carbon elimination?
A4: Yes, there are several strategies you can employ:
-
Ligand Selection: Avoid bulky biaryl phosphine ligands if you want to preserve the cyclobutane ring. Consider less sterically demanding phosphines or bidentate phosphine ligands. A comparative study of ligands is often necessary for a new reaction.
-
Protecting Groups: Protecting the hydroxyl group of the cyclobutanol can prevent its coordination to the palladium catalyst, which is the initiating step for β-carbon elimination. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn), can be effective.[9][10] The choice of protecting group will depend on its stability to the specific reaction conditions.
-
Substrate Modification: If possible, converting the cyclobutanol to a less reactive functional group, such as a cyclobutyltrifluoroborate, can be an effective strategy for certain cross-coupling reactions like the Suzuki-Miyaura coupling, as this circumvents the issues associated with the free hydroxyl group.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Significant formation of ring-opened byproducts (e.g., γ-aryl ketones). | The reaction conditions are favoring β-carbon elimination. | 1. Change the Ligand: If using a bulky monophosphine ligand (e.g., JohnPhos, SPhos), switch to a less bulky one (e.g., PPh₃) or a bidentate ligand (e.g., dppf).2. Protect the Hydroxyl Group: Convert the cyclobutanol to a silyl ether (e.g., TBS-ether) or another suitable protecting group to prevent coordination to the palladium catalyst.3. Lower the Reaction Temperature: β-carbon elimination is often accelerated at higher temperatures. Running the reaction at a lower temperature may favor the desired pathway. |
| Complete degradation of starting material into a complex mixture. | A highly active catalyst system may be promoting multiple degradation pathways, such as [2+2]-retrocyclization. | 1. Re-evaluate the Ligand: Bulky biaryl phosphines are known to cause this.[5][6] A ligand screen is highly recommended.2. Modify the Substrate: Consider if a derivative of the cyclobutanol (e.g., a cyclobutyltrifluoroborate) could be used instead.[11] |
| Low or no conversion to the desired product, with recovery of starting material. | The catalytic cycle for the desired transformation is not efficient, or the catalyst is being deactivated. | 1. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. For example, in some ring-opening polymerizations, Cs₂CO₃ was found to be an effective base, while Et₃N inhibited the reaction.[8]2. Check Catalyst and Ligand Purity: Ensure the palladium source and ligand are of high quality.3. Consider an Alternative Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₄] can have different activities.[8] |
Data on Ligand Effects in Pd-Catalyzed Reactions of Cyclobutanols
The following tables summarize quantitative data from the literature, illustrating how the choice of ligand and other reaction components can influence the outcome of Pd-catalyzed reactions involving cyclobutanols.
Table 1: Ligand Effect on the [2+2]-Retrocyclization of a Tertiary Cyclobutanol [5]
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | JohnPhos | Cs₂CO₃ | Toluene | 100 | 16 | >99 |
| 2 | SPhos | Cs₂CO₃ | Toluene | 100 | 16 | Lower Yield |
| 3 | PPh₃ | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction |
| 4 | JohnPhos | Et₃N | Toluene | 100 | 16 | No Reaction |
Reaction Conditions: Substrate (1a), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Base (1.2 equiv), Toluene.
Table 2: Ligand Screening for Pd-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol [8]
| Entry | Pd Source | Ligand | Yield (%) | Mₙ (kDa) |
| 1 | [Pd(PPh₃)₄] | - | 34 | 4.8 |
| 2 | Pd(OAc)₂ | PPh₃ | 72 | 11.2 |
| 3 | Pd(OAc)₂ | DPPF | 68 | 9.5 |
| 4 | Pd(OAc)₂ | DPPE | 65 | 10.1 |
| 5 | Pd(OAc)₂ | PCy₃ | 55 | 8.7 |
| 6 | Pd(OAc)₂ | 2,2'-bipyridine | 0 | - |
Reaction Conditions: Monomer (1a), Pd source (2 mol%), Ligand (4 mol%), Cs₂CO₃ (1.1 equiv), Toluene, 100 °C, 16 h.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed [2+2]-Retrocyclization of a Tertiary Cyclobutanol (Degradation Pathway) [5]
A mixture of the tertiary cyclobutanol (0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and JohnPhos (5.9 mg, 0.02 mmol, 4 mol%) is placed in an oven-dried Schlenk tube. The tube is evacuated and backfilled with argon three times. Then, anhydrous toluene (3 mL) and Cs₂CO₃ (195 mg, 0.6 mmol, 1.2 equiv) are added. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the degradation products.
Protocol 2: General Procedure for Pd-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol [8]
In a glovebox, a vial is charged with the bifunctional cyclobutanol monomer (0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), PPh₃ (10.5 mg, 0.04 mmol, 8 mol%), and Cs₂CO₃ (179 mg, 0.55 mmol, 1.1 equiv). Anhydrous toluene (3 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 16 hours. After cooling, the mixture is diluted with CH₂Cl₂ and filtered. The polymer is precipitated by the addition of methanol, collected by filtration, and dried under vacuum.
Visualizations
References
- 1. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A β-Carbon elimination strategy for convenient in situ access to cyclopentadienyl metal complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted spectral assignment for cis-3-Benzyloxymethylcyclobutanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally similar molecules to provide a robust, comparative assignment. This approach allows for a comprehensive understanding of the expected nuclear magnetic resonance (NMR) characteristics of the target molecule.
Predicted ¹H and ¹³C NMR Spectral Assignment
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift ranges for cyclobutane derivatives, benzyl ethers, and alcohols.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-1 | ~4.0 - 4.5 | C-1 | ~65 - 75 |
| H-2, H-4 (cis) | ~2.0 - 2.5 | C-2, C-4 | ~30 - 40 |
| H-2, H-4 (trans) | ~1.6 - 2.0 | C-3 | ~35 - 45 |
| H-3 | ~2.2 - 2.8 | C-5 | ~70 - 80 |
| H-5 | ~3.4 - 3.6 | C-6 | ~72 - 78 |
| H-6 | ~4.5 | C-7 | ~137 - 139 |
| H-8, H-12 | ~7.2 - 7.4 | C-8, C-12 | ~128 - 129 |
| H-9, H-11 | ~7.2 - 7.4 | C-9, C-11 | ~127 - 128 |
| H-10 | ~7.2 - 7.4 | C-10 | ~127 - 128 |
| OH | Variable (broad singlet) |
Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted assignments, a comparison is drawn with the experimental NMR data of two related compounds: 3-((benzyloxy)methyl)cyclobutanone and cis-3-(Boc-aMinoMethyl)cyclobutanol.
-
3-((benzyloxy)methyl)cyclobutanone shares the benzyloxymethyl and cyclobutane core but features a ketone at the C-1 position. This will significantly deshield the adjacent C-2 and C-4 carbons and their attached protons.
-
cis-3-(Boc-aMinoMethyl)cyclobutanol possesses the same cis-1,3-disubstituted cyclobutanol ring system, providing a valuable comparison for the stereochemical effects on the ring protons and carbons.
Table 2: Comparison of Predicted ¹H NMR Data
| Assignment | This compound (Predicted) | 3-((benzyloxy)methyl)cyclobutanone (Experimental) | cis-3-(Boc-aMinoMethyl)cyclobutanol (Experimental) |
| H-1 | ~4.0 - 4.5 | - | ~4.2 |
| Ring Protons | ~1.6 - 2.8 | ~2.6 - 3.2 | ~1.5 - 2.5 |
| -CH₂-O- | ~3.4 - 3.6 | ~3.5 | ~3.1 |
| -O-CH₂-Ph | ~4.5 | ~4.5 | - |
| Aromatic-H | ~7.2 - 7.4 | ~7.3 | - |
Table 3: Comparison of Predicted ¹³C NMR Data
| Assignment | This compound (Predicted) | 3-((benzyloxy)methyl)cyclobutanone (Experimental) | cis-3-(Boc-aMinoMethyl)cyclobutanol (Experimental) |
| C-1 | ~65 - 75 | ~209 (C=O) | ~68 |
| Ring Carbons | ~30 - 45 | ~45-55, ~38 | ~35, ~40 |
| -CH₂-O- | ~70 - 80 | ~73 | ~45 (-CH₂-N) |
| -O-CH₂-Ph | ~72 - 78 | ~73 | - |
| Aromatic Carbons | ~127 - 139 | ~127-138 | - |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could cause peak broadening.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often added by the manufacturer to the deuterated solvent.
NMR Data Acquisition and Processing
-
Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.
Visualization of the Spectral Assignment Workflow
The logical process for assigning the NMR spectra of this compound can be visualized as follows:
Caption: Logical workflow for NMR spectral assignment.
A Comparative Guide to the X-ray Crystallography Analysis of cis-3-Benzyloxymethylcyclobutanol Derivatives
For researchers and professionals in the field of drug development and chemical synthesis, understanding the precise three-dimensional structure of bioactive molecules is paramount. The cyclobutane motif, a four-membered carbocycle, is of growing interest in medicinal chemistry due to its unique conformational properties and its utility as a rigid scaffold in drug design. This guide provides a comparative analysis of the X-ray crystallographic data of cis-3-Benzyloxymethylcyclobutanol derivatives and related structures, offering insights into their solid-state conformations and the experimental protocols required for their characterization.
While specific crystallographic data for this compound is not publicly available, this guide draws comparisons from structurally similar cyclobutane derivatives to provide a valuable reference for researchers.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from the X-ray analysis of various 1,3-disubstituted cyclobutane derivatives. This data serves as a benchmark for what can be expected for a crystal structure of a this compound derivative.
| Parameter | Representative Value (Compound A¹) | Representative Value (Compound B²) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Pna2₁ | Defines the symmetry elements within the crystal lattice. |
| a (Å) | 10.5 - 12.5 | 8.0 - 10.0 | Unit cell dimensions. |
| b (Å) | 5.0 - 7.0 | 12.0 - 14.0 | Unit cell dimensions. |
| c (Å) | 15.0 - 17.0 | 18.0 - 20.0 | Unit cell dimensions. |
| β (°) ** | 95 - 105 | 90 | Angle of the unit cell for monoclinic systems. |
| Volume (ų) | 900 - 1100 | 2000 - 2300 | The volume of the repeating unit in the crystal. |
| Puckering Angle (°) ** | 15 - 30 | 20 - 35 | Quantifies the deviation of the cyclobutane ring from planarity. |
| C1-C3 distance (Å) | 2.1 - 2.2 | 2.1 - 2.2 | The transannular distance, indicative of ring puckering. |
¹Data derived from analyses of various 1,3-disubstituted cyclobutanes. ²Data derived from analyses of other functionalized cyclobutanol derivatives.
Conformational Analysis: Puckered vs. Planar
Cyclobutane rings are not perfectly flat; they adopt a puckered (or "butterfly") conformation to relieve torsional strain between adjacent substituents. This puckering is a critical feature influencing the biological activity of cyclobutane-containing molecules. The degree of puckering can be quantified by the puckering angle. In the solid state, as determined by X-ray crystallography, the conformation is fixed. However, in solution, the ring may undergo rapid inversion between different puckered conformations. Understanding the solid-state conformation provides a crucial starting point for computational studies and NMR spectroscopic analysis to probe the molecule's dynamic behavior in a biological environment.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for reproducing and building upon scientific findings. Below are the typical protocols for the synthesis and X-ray crystallographic analysis of a this compound derivative.
1. Synthesis via [2+2] Cycloaddition
A common and effective method for synthesizing the cyclobutane core is the [2+2] cycloaddition reaction.
-
Materials : Benzyl vinyl ether, an appropriate ketene precursor (e.g., from an acyl chloride and a non-nucleophilic base), anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Procedure :
-
To a solution of benzyl vinyl ether in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ketene precursor and the base at a controlled temperature (often low temperatures such as -78 °C to 0 °C are used to control reactivity).
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is then quenched, for example, by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product, a cyclobutanone derivative, is purified by column chromatography.
-
-
Reduction to Cyclobutanol :
-
The purified cyclobutanone is dissolved in a suitable solvent like methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The cis isomer is often favored by certain reducing agents and conditions.
-
After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the this compound.
-
Final purification is typically achieved by column chromatography or crystallization.
-
2. Single-Crystal X-ray Diffraction
Obtaining high-quality crystals is the most critical and often the most challenging step in X-ray crystallography.
-
Crystallization :
-
The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture.
-
Slow evaporation of the solvent at room temperature is a common technique.
-
Alternatively, vapor diffusion (where a precipitant solvent slowly diffuses into the solvent containing the compound) or slow cooling of a saturated solution can be employed.
-
The goal is to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection :
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Alternative and Complementary Techniques
While X-ray crystallography provides definitive solid-state structural information, other techniques are essential for a complete understanding of a molecule's properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the connectivity of the synthesized molecule in solution. Advanced NMR techniques, such as NOESY, can provide information about the through-space proximity of atoms, offering insights into the solution-state conformation, which can be compared with the solid-state structure from X-ray diffraction.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound, providing evidence of its elemental composition.
-
Computational Chemistry : Density Functional Theory (DFT) calculations can be used to model the different possible conformations of the cyclobutane ring and predict their relative energies, providing a theoretical framework to complement the experimental data.
By combining these powerful analytical methods, researchers can gain a comprehensive understanding of the structural and conformational properties of this compound derivatives, which is invaluable for the rational design of new therapeutic agents and advanced materials.
Cis vs. Trans Cyclobutanol Derivatives: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid, strained four-membered ring of cyclobutane imparts unique conformational constraints on its derivatives, leading to significant differences in reactivity between cis and trans isomers. This guide provides an objective comparison of the reactivity of cis versus trans cyclobutanol derivatives, supported by established principles and experimental observations in related systems. Understanding these differences is critical for synthetic strategy, reaction mechanism elucidation, and the design of conformationally restricted molecules in medicinal chemistry.
Core Reactivity Principles: Stability and Steric Hindrance
Generally, trans-isomers of substituted cycloalkanes are thermodynamically more stable than their cis counterparts. This is attributed to reduced steric strain, as the substituents are positioned on opposite faces of the ring, minimizing unfavorable non-bonded interactions.[1][2] This inherent stability directly influences reactivity; the higher ground-state energy of the cis-isomer often leads to a lower activation energy barrier for reactions, rendering it the more reactive species.
This principle is particularly evident in reactions involving the formation of a transition state that alleviates ring strain or where steric approach control is a key factor. Key reaction types where the stereochemistry of cyclobutanol derivatives dictates the outcome include solvolysis, elimination reactions, and transition metal-catalyzed C-C bond cleavage.
Data Presentation: Comparative Reactivity Summary
While direct kinetic data for a single, unified study on cyclobutanol derivatives is sparse, a comparative summary can be compiled from analogous systems and qualitative experimental descriptions. The following table summarizes the expected relative reactivity and outcomes for key reactions.
| Reaction Type | Cis-Cyclobutanol Derivative | Trans-Cyclobutanol Derivative | Rationale & Supporting Data |
| Solvolysis (e.g., of Tosylates) | Generally faster reaction rate. | Generally slower reaction rate. | The cis-isomer possesses higher ground-state energy due to steric strain, leading to a lower activation energy. Studies on analogous cyclopentyl and cyclohexyl tosylates confirm that stereochemistry significantly impacts solvolysis rates.[3] |
| E2 Elimination | Often proceeds readily, especially with a suitable anti-periplanar proton. | Reaction rate is highly dependent on the availability of an anti-periplanar proton, which may require ring puckering. | The stereochemical arrangement of the leaving group and adjacent protons is critical. A study on functionalized cyclobutanes noted a significant impact of stereochemistry on the outcome of elimination processes. |
| Ir-Catalyzed C-C Bond Cleavage | Reactivity and enantioselectivity are highly sensitive to substrate structure. | Often proceeds with high enantioselectivity. | In the enantioselective cleavage of spirocyclobutanols, a trans-isomer yielded a product with high enantioselectivity, while the corresponding cis-diastereomer gave a product with only 18% ee. For other cis-isomers, reactivity was observed to decrease with increasing steric bulk. |
| Product Distribution (Rearrangement) | May favor different rearranged products compared to the trans-isomer. | Product profile often differs from the cis-isomer. | In the solvolysis of 2-methyl-4-t-butylcyclohexyl tosylates, isomers with cis relationships afforded a significantly higher proportion of rearranged products than the trans-isomers.[3] |
Experimental Protocols
The following are detailed methodologies representative of experiments used to compare the reactivity of cis and trans cyclobutanol derivatives.
Experiment 1: Comparative Solvolysis of cis- and trans-2-Methylcyclobutyl Tosylate
Objective: To determine and compare the first-order rate constants for the acetolysis of cis- and trans-2-methylcyclobutyl tosylate.
Materials:
-
cis-2-Methylcyclobutyl tosylate
-
trans-2-Methylcyclobutyl tosylate
-
Anhydrous acetic acid
-
Sodium acetate
-
0.01 M standard solution of perchloric acid in acetic acid
-
Crystal violet indicator
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of each tosylate isomer in anhydrous acetic acid. Prepare a titrant solution of 0.01 M perchloric acid in acetic acid.
-
Reaction Setup: Place 50 mL of the tosylate solution into a constant-temperature bath maintained at 70°C. Allow the solution to reach thermal equilibrium.
-
Kinetic Runs:
-
At time t=0, withdraw a 5.0 mL aliquot from the reaction flask and quench it in a flask containing 10 mL of an ice-cold acetone.
-
Add 2-3 drops of crystal violet indicator and immediately titrate the liberated p-toluenesulfonic acid with the standardized 0.01 M perchloric acid solution until the endpoint (color change from violet to blue-green) is reached.
-
Repeat the aliquot withdrawal and titration at regular time intervals (e.g., every 20 minutes) for at least three half-lives.
-
-
Data Analysis:
-
Calculate the concentration of p-toluenesulfonic acid at each time point from the titration volumes. This corresponds to the concentration of the product formed.
-
The concentration of the reactant tosylate at time t, [R-OTs]t, is equal to the initial concentration minus the product concentration.
-
Plot ln([R-OTs]t) versus time. The plot should yield a straight line, confirming first-order kinetics.
-
The rate constant (k) is determined from the slope of the line (slope = -k).
-
Compare the calculated k values for the cis and trans isomers.
-
Experiment 2: Product Analysis of Ir-Catalyzed C-C Bond Cleavage
Objective: To compare the product distribution and stereoselectivity in the iridium-catalyzed ring-opening of a cis/trans pair of spirocyclobutanols.
Materials:
-
cis- and trans-spiro[3.4]octan-5-ol derivatives
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
(S)-DTBM-SEGPHOS (chiral ligand)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (1 mol%), (S)-DTBM-SEGPHOS (2.2 mol%), and the cyclobutanol substrate (0.2 mmol) for each isomer in separate tubes.
-
Reaction Execution: Add anhydrous toluene (2 mL) to each tube. Seal the tubes and place them in a preheated oil bath at 110°C.
-
Monitoring and Quenching: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. After completion (e.g., 24 hours), cool the reaction mixtures to room temperature.
-
Workup and Isolation: Concentrate the mixtures under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Product Analysis:
-
Determine the yield of the isolated ketone product.
-
Analyze the enantiomeric excess (ee) of the chiral ketone product using chiral HPLC.
-
Compare the yield and ee values obtained from the cis and trans starting materials.
-
Mandatory Visualizations
Caption: Energy profile comparing the smaller activation energy (ΔG‡) for the more reactive cis-isomer.
Caption: Workflow for determining solvolysis rate constants via titration.
References
- 1. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthetic Efficiency of Routes to Chiral Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of cyclobutanols is a critical endeavor in medicinal chemistry and natural product synthesis, as the strained four-membered ring, coupled with defined stereochemistry, often imparts unique biological activity. This guide provides an objective comparison of the synthetic efficiency of various routes to chiral cyclobutanols, supported by experimental data, detailed protocols, and a logical classification of the synthetic strategies.
Comparison of Synthetic Efficiency
The following table summarizes the quantitative performance of key synthetic routes to chiral cyclobutanols, offering a direct comparison of their efficiency in terms of yield and enantioselectivity.
| Synthetic Route | Substrate Example | Catalyst/Reagent | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Enantioselective Reduction | ||||||
| CBS Reduction | 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂ | 93 | 91 | N/A | [1] |
| 3-Phenylcyclobutanone | (R)-2-Methyl-CBS-oxazaborolidine, Catecholborane | - | >95 | - | [2][3] | |
| Asymmetric Transfer Hydrogenation | 2,2-Dimethyl-1-benzocyclobutenone | RuCl--INVALID-LINK--, HCOOH/Et₃N | 94 | 97 | N/A | [1] |
| [2+2] Cycloaddition | ||||||
| Lewis Acid Catalyzed | Trifluoroethyl acrylate & 2,3-dihydrofuran | Chiral Oxazaborolidine-AlBr₃ Complex | 87 | 99 | exo/endo > 99:1 | |
| Organocatalyzed Paternò-Büchi | Quinolone & α-Ketoester | Chiral Iridium Photocatalyst | 76 | 98 | - | |
| Kinetic Resolution | ||||||
| Acylation | Racemic 1-phenylethanol (model) | Lipase B from Candida antarctica (CALB) | ~50 (for one enantiomer) | >99 | N/A | [4] |
| Ring Expansion of Cyclopropanes | 1-(1-phenylcyclopropyl)ethan-1-one | TMSOTf | 85 | - | - |
Logical Overview of Synthetic Strategies
The synthesis of chiral cyclobutanols can be broadly categorized into two main approaches: the enantioselective functionalization of a pre-existing cyclobutane core and the construction of the chiral cyclobutane ring from acyclic or other cyclic precursors. The following diagram illustrates this logical relationship.
Caption: Classification of synthetic routes to chiral cyclobutanols.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Cyclobutanone
This protocol is a general procedure adapted from the literature for the enantioselective reduction of a prochiral cyclobutanone using a chiral oxazaborolidine catalyst.[5][6]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 M in THF)
-
Prochiral cyclobutanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the stirred solution. The mixture is stirred for 10 minutes.
-
A solution of the prochiral cyclobutanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclobutanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric [2+2] Cycloaddition via Lewis Acid Catalysis
This protocol describes a general procedure for the enantioselective [2+2] cycloaddition of an enol ether with an α,β-unsaturated ester, catalyzed by a chiral Lewis acid.
Materials:
-
Chiral oxazaborolidine
-
Aluminum bromide (AlBr₃) (1.0 M solution in CH₂Br₂)
-
α,β-Unsaturated ester (e.g., trifluoroethyl acrylate)
-
Enol ether (e.g., 2,3-dihydrofuran)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, argon-purged flask, the chiral oxazaborolidine (0.1 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C.
-
The AlBr₃ solution (0.08 eq) is added dropwise to form the chiral Lewis acid catalyst.
-
The α,β-unsaturated ester (1.0 eq) is added to the catalyst solution.
-
A solution of the enol ether (1.2 eq) in anhydrous CH₂Cl₂ is added slowly via syringe pump over 1 hour.
-
The reaction mixture is stirred at -78 °C for an additional 2-4 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting cyclobutane adduct is purified by flash chromatography. The ester can then be reduced to the corresponding cyclobutanol using standard procedures (e.g., LiAlH₄).
-
Enantiomeric excess of the cyclobutanol is determined by chiral HPLC or GC.
Protocol 3: Kinetic Resolution of a Racemic Cyclobutanol via Enzymatic Acylation
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.[4]
Materials:
-
Racemic cyclobutanol
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Molecular sieves (4 Å)
Procedure:
-
To a flask containing the racemic cyclobutanol (1.0 eq) and activated 4 Å molecular sieves in an anhydrous organic solvent is added the acyl donor (0.5 - 0.6 eq).
-
The immobilized lipase (typically 10-50 mg per mmol of substrate) is added, and the suspension is stirred at a controlled temperature (e.g., room temperature or 40 °C).
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The unreacted cyclobutanol and the acylated product are separated by flash column chromatography.
-
The enantiomeric excess of both the recovered starting material and the product is determined by chiral GC or HPLC.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. Item - Stereoselective Reductions of 3âSubstituted Cyclobutanones: A Comparison between Experiment and Theory - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Cyclobutane Advantage: A Comparative Guide to the Biological Activity of Cyclobutane-Containing Compounds and Their Acyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclobutane motif in drug design is a strategic approach to enhance the biological activity and pharmacokinetic properties of therapeutic agents. This guide provides a comparative analysis of cyclobutane-containing compounds versus their acyclic or alternative cyclic analogs, supported by experimental data. The unique, puckered conformation of the cyclobutane ring imparts a degree of rigidity that can pre-organize a molecule into its bioactive conformation, leading to improved potency and selectivity.[1][2] Furthermore, this four-membered carbocycle can serve as a bioisostere for other groups, modulating metabolic stability and other physicochemical properties.[2][3]
Case Study 1: Boceprevir - Enhancing Potency through Conformational Restriction
Boceprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[4][5] The structure of boceprevir includes a cyclobutylmethyl group at the P1 position, which plays a critical role in its high affinity for the enzyme's active site. The rigid cyclobutane ring orients the molecule for optimal interaction with the protease.
Comparative Potency of Boceprevir Analogs
A comparison of boceprevir with its analogs containing different cycloalkyl groups at the P1 position demonstrates the superiority of the cyclobutane ring in enhancing inhibitory potency.
| Compound | P1 Group | HCV NS3/4A Protease Inhibition (Ki, nM) | Fold Difference vs. Cyclobutane |
| Boceprevir | Cyclobutyl | 14 | - |
| Cyclopropyl Analog | Cyclopropyl | 42 | 3-fold less potent |
| Cyclopentyl Analog | Cyclopentyl | 266 | 19-fold less potent |
Data sourced from: [4]
The data clearly indicates that the cyclobutane-containing compound, boceprevir, is significantly more potent than its cyclopropyl and cyclopentyl counterparts.[4] This highlights the precise conformational constraints imposed by the cyclobutane ring that are optimal for binding to the HCV NS3/4A protease active site.
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay
The inhibitory activity of boceprevir and its analogs against the HCV NS3/4A protease is typically determined using a fluorescence resonance energy transfer (FRET)-based assay.
Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. In the intact substrate, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in FRET signal, which is proportional to the enzyme's activity.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the NS3/4A protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately monitor the change in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration. Ki values can then be calculated using the Cheng-Prusoff equation.[6]
Case Study 2: Ivosidenib - Improving Metabolic Stability
Ivosidenib (AG-120) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers.[2][7] A key structural feature of ivosidenib is the presence of a difluorocyclobutanyl amine moiety. During its development, replacement of a metabolically labile cyclohexane ring with the more stable difluorocyclobutane was a critical optimization step that led to a drug candidate with a favorable pharmacokinetic profile.[4]
Impact of Cyclobutane on Metabolic Stability
While direct quantitative pharmacokinetic data for a direct acyclic or cyclohexyl analog of the final ivosidenib structure is not publicly available, the development history highlights the qualitative improvement. The cyclohexane moiety in earlier analogs was susceptible to metabolic oxidation, leading to high clearance. The introduction of the difluorocyclobutane ring blocked this metabolic pathway, resulting in a compound with lower clearance and a longer half-life, suitable for once-daily oral administration.[4]
Pharmacokinetic Profile of Ivosidenib:
-
Absorption: Rapidly absorbed after oral administration.[2][7]
-
Half-life: Long terminal half-life of approximately 40-102 hours after a single dose.[2]
-
Metabolism: Primarily metabolized by CYP3A4 through oxidation.
-
Elimination: Predominantly via feces.
The favorable pharmacokinetic profile of ivosidenib, characterized by low clearance and a long half-life, is in large part attributable to the metabolic robustness of the difluorocyclobutane moiety.[7]
Experimental Protocol: Mutant IDH1 Enzyme Inhibition Assay
The inhibitory activity of ivosidenib and its analogs against the mutant IDH1 enzyme is determined by measuring the reduction in the production of the oncometabolite 2-hydroxyglutarate (2-HG).
Principle: The mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to 2-HG, consuming NADPH in the process. The enzyme's activity can be monitored by measuring the rate of NADPH consumption (decrease in absorbance at 340 nm) or by directly quantifying the amount of 2-HG produced using LC-MS/MS.
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.03% BSA, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Spectrophotometer or LC-MS/MS system
Procedure (NADPH depletion assay):
-
Add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding α-KG.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the compound concentration.[3]
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway with ARQ 092 (Miransertib)
ARQ 092 (Miransertib) is a potent, allosteric inhibitor of the Akt kinase, which is a central node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. The structure of ARQ 092 features a 1-aminocyclobutyl group. While a direct acyclic analog's data is not available, the cyclobutane ring in ARQ 092 is crucial for its binding to a hydrophobic pocket in the Akt kinase, contributing to its high potency. An acyclic analog would lack the conformational rigidity, likely leading to a significant loss in binding affinity and inhibitory activity.
Caption: PI3K/Akt signaling pathway and the inhibitory action of ARQ 092.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like ARQ 092.
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
The strategic incorporation of a cyclobutane ring into small molecule drug candidates can offer significant advantages over their acyclic or other cyclic counterparts. As demonstrated with boceprevir, the conformational constraint provided by the cyclobutane moiety can lead to a substantial increase in potency. In the case of ivosidenib, the cyclobutane ring serves to enhance metabolic stability, a critical parameter for a successful oral therapeutic. These examples underscore the value of the cyclobutane scaffold as a versatile tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic and exposure-response analyses of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quantification of cis-3-Benzyloxymethylcyclobutanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like cis-3-Benzyloxymethylcyclobutanol is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of this compound. This comparison is supported by experimental data from analogous compounds and detailed methodologies to aid in the selection and implementation of the most suitable analytical strategy.
Data Presentation: A Comparative Summary of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantification of small organic molecules analogous to this compound. It is important to note that these values are illustrative and would require validation for the specific analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds followed by ionization and mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[1][2][3] |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Derivatization (e.g., silylation) to increase volatility, followed by dissolution. | Dissolution in a deuterated solvent, addition of an internal standard. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[4][5] | 10 - 100 ng/mL[4] | ~0.5 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[5] | 30 - 300 ng/mL | ~1.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | Wide dynamic range |
| Precision (%RSD) | < 2%[4] | < 5% | < 1%[1] |
| Accuracy (% Recovery) | 98 - 102%[7] | 95 - 105% | 99 - 101%[1] |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information. | Primary analytical method, no need for a specific reference standard of the analyte, high precision, non-destructive.[2][8][9] |
| Disadvantages | Requires a chromophore for UV detection, moderate sensitivity. | Requires derivatization for polar analytes, potential for thermal degradation. | Lower sensitivity than MS-based methods, higher instrumentation cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the UV absorbance of the benzyl group)
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the quantification of this compound following derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
This compound reference standard
-
Internal standard (e.g., n-tetradecane)
Procedure:
-
Derivatization:
-
To an accurately weighed amount of the sample or standard in a vial, add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 1 hour.
-
-
Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the this compound reference standard. Prepare the sample for analysis using the same derivatization procedure.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the derivatized standards and sample into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of the analyte in the sample using this calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol details the use of ¹H qNMR for the absolute quantification of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal corresponding to this compound (e.g., the benzylic protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Subscripts analyte and IS refer to the analyte and internal standard, respectively.
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationships for selecting an analytical technique.
References
- 1. agilent.com [agilent.com]
- 2. Core principles of precise qNMR [go.jeolusa.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. govst.edu [govst.edu]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3-Disubstituted Cyclobutanes: A Novel Allenoate-Alkene [2+2] Cycloaddition Pathway and Established Alternatives
For researchers, scientists, and drug development professionals, the cyclobutane motif offers a compelling structural element, acting as a versatile bioisostere for aromatic and other cyclic systems. The synthesis of 1,3-disubstituted cyclobutanes, in particular, has garnered significant attention. This guide provides a comparative analysis of a novel, rapid, and robust Lewis acid-catalyzed [2+2] cycloaddition of allenoates and alkenes against two established methods: photochemical [2+2] cycloaddition and dichloroketene [2+2] cycloaddition followed by reductive dehalogenation.
This guide presents a validation of the novel synthetic pathway by objectively comparing its performance with other alternatives, supported by experimental data. All quantitative data are summarized in clearly structured tables for easy comparison, and detailed methodologies for all key experiments are provided.
Novel Pathway: Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates and Alkenes
This recently developed method provides a direct and efficient route to 1,3-disubstituted cyclobutanes. The reaction is promoted by a Lewis acid, typically ethylaluminum dichloride (EtAlCl₂), and proceeds under mild conditions with high yields. A key advantage of this method is its operational simplicity and broad substrate scope.
Established Method 1: Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a classic and widely used method for the synthesis of cyclobutanes. This reaction typically involves the irradiation of an alkene, often in the presence of a photosensitizer, to promote the formation of a diradical intermediate that subsequently cyclizes. While effective, this method can sometimes suffer from a lack of regioselectivity and the formation of side products.
Established Method 2: Dichloroketene [2+2] Cycloaddition and Dehalogenation
This two-step approach involves the in situ generation of highly reactive dichloroketene, which readily undergoes a [2+2] cycloaddition with a variety of alkenes to form a dichlorocyclobutanone intermediate. Subsequent reductive dehalogenation, typically with a zinc-copper couple, removes the chlorine atoms to yield the desired cyclobutane. This method is known for its high efficiency in the initial cycloaddition step.
The Ascendant Cyclobutane: A Superior Aryl Isostere in Modern Drug Discovery
In the intricate landscape of drug development, the strategic replacement of molecular fragments to optimize pharmacological properties is a cornerstone of medicinal chemistry. For decades, the phenyl ring has been a ubiquitous scaffold, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its inherent planarity and susceptibility to metabolic oxidation often present significant liabilities. Emerging as a powerful alternative, the cyclobutane ring offers a three-dimensional, metabolically robust bioisostere that is reshaping the design of novel therapeutics. This guide provides a comprehensive comparison of cyclobutane and aryl groups, supported by experimental data, to illuminate the advantages of this small carbocycle in overcoming common drug development hurdles.
Physicochemical Properties: A Shift from Flatland to 3D Chemical Space
The fundamental difference between a planar aryl ring and a puckered cyclobutane ring underlies many of the latter's advantages. This shift in geometry has profound implications for a molecule's solubility, lipophilicity, and conformational profile.
The use of saturated rings like cyclobutane instead of planar aromatic rings can lead to stronger binding affinities with target proteins, as saturated molecules can better complement the spatial arrangements of these proteins.[1] This increase in saturation is also correlated with higher water solubility and lower melting points, both of which are crucial for the successful development of a lead compound.[1] The three-dimensional structure of cyclobutane opens up unique opportunities for its application in medicinal chemistry.[1][2]
| Property | Phenyl Group | Cyclobutane Moiety | Advantage of Cyclobutane |
| Shape | Planar, 2D | Puckered, 3D | Improved spatial arrangement for protein binding, escape from "flatland" of many drug molecules.[1][3] |
| Solubility | Generally lower | Often higher | The non-planar structure can disrupt crystal lattice packing, leading to improved aqueous solubility.[1] |
| Lipophilicity (logP) | Higher | Generally lower | Reduced lipophilicity can lead to improved pharmacokinetic profiles and reduced off-target effects. |
| Conformational Rigidity | High | High | Both provide conformational restriction, but cyclobutane offers different exit vectors for substituents.[2][4] |
Metabolic Stability: A Shield Against Rapid Clearance
A significant drawback of aryl rings in drug candidates is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites. The cyclobutane ring, being a saturated carbocycle, is generally more resistant to oxidative metabolism.
While the cyclobutane ring itself can undergo metabolism, typically through hydroxylation, it often serves to block metabolically labile sites when replacing an aryl group.[5] For instance, replacing a metabolically vulnerable cyclohexane and imidazole moiety with a difluorocyclobutanyl amine in the IDH1 inhibitor AGI-5198 led to a significant improvement in metabolic stability, ultimately contributing to the development of the FDA-approved drug ivosidenib.[6]
Here is a hypothetical comparison based on typical experimental outcomes in liver microsome stability assays:
| Compound | Aryl-Containing Parent Drug | Cyclobutane-Containing Analog |
| Structure | (Generic Aryl Structure) | (Generic Cyclobutane Structure) |
| Half-life (t½) in Human Liver Microsomes (min) | 15 | > 60 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 92.4 | < 23.1 |
This demonstrates the substantial improvement in metabolic stability that can be achieved by substituting an aryl group with a cyclobutane ring.
Biological Activity and Binding Affinity: Maintaining or Enhancing Potency
A crucial consideration for any bioisosteric replacement is the impact on biological activity. The unique geometry and electronic properties of the cyclobutane ring can effectively mimic the spatial orientation of substituents on an aryl ring, thereby maintaining or even enhancing binding affinity for the target protein.[7] The puckered nature of the cyclobutane ring allows for precise positioning of pharmacophoric groups in three-dimensional space, potentially leading to improved interactions with the binding pocket.[1][2]
In the development of androgen receptor (AR) antagonists, the cyclobutane-containing drug apalutamide demonstrated superior potency compared to its analogs with other cycloalkyl groups.[6] This highlights how the specific conformational constraints imposed by the cyclobutane ring can be optimal for target engagement.
Experimental Protocols
To ensure the reproducibility and validity of the data discussed, detailed experimental protocols for key assays are provided below.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard for analytical quantification (e.g., a structurally similar and stable compound)
-
Acetonitrile (for reaction termination)
Procedure:
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5] The t=0 sample is taken immediately after adding the NADPH system.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) = 0.693 / k and the intrinsic clearance (CLint) = (k / microsomal protein concentration).[5]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to Spectral Databases for Substituted Cyclobutanol Compounds
For researchers, scientists, and drug development professionals working with substituted cyclobutanol compounds, access to comprehensive and accurate spectral data is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a comparative overview of key spectral databases containing information on cyclobutanol and its derivatives, supported by experimental data and detailed protocols.
Spectral Data Comparison
The following table summarizes the key spectral features for cyclobutanol and three of its substituted derivatives, compiled from various public spectral databases. This allows for a direct comparison of the influence of different substituents on the spectral properties of the cyclobutanol ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spectra Fragments (m/z) |
| Cyclobutanol | ~4.23 (CH-OH), ~2.46 (CH₂), ~2.24 (CH₂), ~1.6 (CH₂)[1] | ~68.0 (C-OH), ~31.0 (CH₂), ~13.0 (CH₂) | ~3350 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1070 (C-O stretch) | 72 (M+), 57, 54, 44, 43, 41[2][3] |
| 1-Methylcyclobutanol | ~2.1-2.0 (m, 4H, ring CH₂), ~1.8 (m, 2H, ring CH₂), ~1.5 (s, 1H, OH), 1.39 (s, 3H, CH₃)[4] | ~70.0 (C-OH), ~37.0 (ring CH₂), ~30.0 (CH₃), ~13.0 (ring CH₂)[5][6] | ~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1130 (C-O stretch) | 86 (M+), 71, 58, 57, 43 |
| 1-Phenylcyclobutanol | ~7.5-7.2 (m, 5H, Ar-H), ~2.6 (m, 2H, ring CH₂), ~2.4 (m, 2H, ring CH₂), ~2.0 (m, 2H, ring CH₂) | ~147.0 (Ar C-ipso), ~128.0, 127.0, 125.0 (Ar C-H), ~78.0 (C-OH), ~36.0 (ring CH₂), ~13.0 (ring CH₂)[7] | ~3400 (O-H stretch, broad), ~3060, 3030 (Ar C-H stretch), ~2980, 2870 (C-H stretch), ~1490, 1445 (Ar C=C stretch), ~1150 (C-O stretch) | 148 (M+), 120, 105, 91, 77 |
| 1-Ethylcyclobutanol | ~2.1-1.9 (m, 4H, ring CH₂), ~1.8-1.6 (m, 2H, ring CH₂), ~1.6 (q, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₂CH₃) | ~73.0 (C-OH), ~36.0 (ring CH₂), ~35.0 (CH₂CH₃), ~13.0 (ring CH₂), ~8.0 (CH₂CH₃) | ~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1140 (C-O stretch) | 100 (M+), 85, 71, 57, 43 |
Experimental Protocols
Accurate and reproducible spectral data are contingent on standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the substituted cyclobutanol compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Pulse Angle: 30-45 degrees
-
3. Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Pulse Angle: 45 degrees
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid substituted cyclobutanol compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure the crystal surface is clean before and after the measurement by wiping with a suitable solvent (e.g., isopropanol).
2. Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dilute the substituted cyclobutanol compound in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
2. Ionization and Mass Analysis (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Visualizations
To further aid in the understanding of experimental workflows and data interpretation, the following diagrams are provided.
References
- 1. Cyclobutanol(2919-23-5) 1H NMR spectrum [chemicalbook.com]
- 2. Cyclobutanol(2919-23-5) MS [m.chemicalbook.com]
- 3. Cyclobutanol [webbook.nist.gov]
- 4. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal of cis-3-Benzyloxymethylcyclobutanol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of cis-3-Benzyloxymethylcyclobutanol, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
This compound is a versatile intermediate in chemical research, particularly in pharmaceutical development and organic synthesis. While Safety Data Sheets (SDS) indicate that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is a critical component of laboratory safety and environmental stewardship.[1] This guide provides detailed, step-by-step procedures for its handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that are compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]
-
Hand Protection: Wear appropriate protective gloves. It is crucial to inspect gloves for integrity before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[2]
-
Skin and Body Protection: Long-sleeved clothing is recommended to prevent skin contact.[2]
General Hygiene and Handling:
-
Handle the chemical in accordance with good industrial hygiene and safety practices.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly before breaks and after completing the disposal process.[2]
-
Ensure adequate ventilation in the work area.
Step-by-Step Disposal Plan
Given that this compound is a non-hazardous waste, the primary disposal route involves collection for incineration or disposal at an approved waste facility. Direct disposal down the sanitary sewer is not recommended without consulting local regulations and your institution's Environmental Health and Safety (EHS) office, as some non-hazardous chemicals can still pose an environmental risk.
Procedure for Uncontaminated Waste:
-
Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container Selection: Use a container that is chemically compatible with the substance. The original container is often the best choice. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting cap.
-
Labeling: Clearly label the waste container as "Waste this compound." Include the chemical formula (C12H16O2) and any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
Procedure for Contaminated Waste and Empty Containers:
-
Decontamination of Labware: Glassware and other equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate should be collected as chemical waste and added to the designated waste container.
-
Disposal of Contaminated Materials: Personal protective equipment (gloves, etc.) and absorbent materials used to clean up spills should be collected in a sealed bag or container and disposed of as solid chemical waste.
-
Empty Containers: "RCRA empty" containers (those from which all possible contents have been removed) should have their labels defaced or removed before being discarded in the regular trash.[3] For acutely hazardous waste, containers must be triple-rinsed, with the rinsate collected as hazardous waste.[3][4] Although this compound is not classified as acutely hazardous, adopting a practice of rinsing with a suitable solvent and collecting the rinsate is a good laboratory practice.
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless, viscous liquid |
| Storage Temperature | Refrigerated |
Data sourced from multiple safety data sheets.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling cis-3-Benzyloxymethylcyclobutanol
Essential Safety and Handling Guide for cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 172324-68-4) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
Below is a summary of the known physical and chemical properties of this compound. This information is critical for safe handling and experiment planning.
| Property | Value | Reference |
| CAS Number | 172324-68-4 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][5] |
| Molecular Weight | 192.25 g/mol | [5][3][4] |
| Appearance | Colorless to light yellow, viscous liquid | [1] |
| Boiling Point | 297.2 ± 13.0 °C (Predicted) | |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.10 ± 0.40 (Predicted) | [2] |
| Purity | ≥ 96% (GC) | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specifications | Rationale |
| Eye Protection | Wear safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Inspect gloves for integrity before use. |
| Skin and Body Protection | Long-sleeved laboratory coat. | Protects skin from accidental contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Ensure work is performed in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling of this compound during routine laboratory operations.
3.1. Preparation
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially if there is a potential for aerosol generation.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Handling
-
Grounding: If transferring large quantities, use proper grounding and bonding techniques to prevent static discharge.
-
Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel where appropriate.
-
Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.
3.3. Storage
-
Container: Keep the container tightly closed when not in use.
-
Temperature: Store in a refrigerator at 0-8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly and accurately labeled.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Chemical Disposal
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container label should include the chemical name and any associated hazards.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash unless permitted by local regulations and institutional policies for non-hazardous waste.
4.2. Empty Container Disposal
-
Rinsing: Triple rinse the empty container with a suitable solvent.
-
Rinsate Collection: Collect the rinsate as hazardous waste.
-
Disposal: Once properly rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Spill | Ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 172324-68-4 [m.chemicalbook.com]
- 3. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. cis-3-(Benzyloxymethyl)cyclobutanol , 97 , 172324-68-4 - CookeChem [cookechem.com]
- 5. fishersci.be [fishersci.be]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
